N,N'-Di-Boc-S-methylisothiourea
Description
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Structure
3D Structure
Properties
CAS No. |
107819-90-9; 322474-21-5 |
|---|---|
Molecular Formula |
C12H22N2O4S |
Molecular Weight |
290.38 |
IUPAC Name |
tert-butyl (NZ)-N-[[(2-methylpropan-2-yl)oxycarbonylamino]-methylsulfanylmethylidene]carbamate |
InChI |
InChI=1S/C12H22N2O4S/c1-11(2,3)17-9(15)13-8(19-7)14-10(16)18-12(4,5)6/h1-7H3,(H,13,14,15,16) |
InChI Key |
UQJXXWHAJKRDKY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)SC |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
Stability of N,N'-Di-Boc-S-methylisothiourea Under Basic Conditions: A Technical Guide
Topic: Stability of Di-Boc-S-methylisothiourea under basic conditions Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
N,N'-Di-Boc-S-methylisothiourea (CAS: 107819-90-9) is a premier guanylating agent used to convert primary and secondary amines into protected guanidines.[1] Its utility stems from the electron-withdrawing Boc groups, which activate the central carbon for nucleophilic attack.[1]
The Critical Stability Insight: The reagent exhibits a dichotomy in stability under basic conditions.[2] It is highly stable in the presence of non-nucleophilic organic bases (e.g., TEA, DIPEA) which are required to facilitate the reaction.[2] However, it is unstable in the presence of nucleophilic bases (e.g., NaOH, LiOH, alkoxides) or aqueous basic media, where it rapidly hydrolyzes to N,N'-Di-Boc-urea.[1]
This guide details the mechanistic underpinnings of this instability, provides optimized protocols to prevent decomposition, and outlines analytical methods for troubleshooting.[2]
Chemical Architecture & Reactivity
To understand the stability profile, one must analyze the electrophilic nature of the isothiourea core.
Structural Activation
The molecule features an isothiourea core flanked by two tert-butoxycarbonyl (Boc) groups.[1][2]
-
Activation: The Boc groups withdraw electron density from the central C=N bond, making the carbon highly electrophilic.[2]
-
Leaving Group: The
-methyl group (MeS-) is a good leaving group, particularly when displaced by a nucleophile.[1]
The Stability/Reactivity Trade-off
The same activation that allows amines to attack the core also makes the reagent susceptible to attack by other nucleophiles—specifically hydroxide (
-
Desired Reaction (Guanidinylation): Amine (
) attacks the central carbon.[1][2] -
Undesired Side Reaction (Hydrolysis): Hydroxide (
) attacks the central carbon.[1][2]
Mechanistic Pathways: Reaction vs. Decomposition[1]
The following diagram illustrates the competing pathways that dictate the success of a guanidinylation experiment.
Figure 1: Competing mechanistic pathways. Organic bases facilitate the green path; aqueous/nucleophilic bases trigger the red path.
Decomposition Mechanism
In the presence of aqueous base (e.g., NaOH in water/THF), the hydroxide ion acts as a nucleophile.[2]
-
Attack:
attacks the electrophilic imine carbon.[1][2] -
Elimination: The tetrahedral intermediate collapses, expelling the thiomethoxide anion (
).[1][2] -
Result: The sulfur is replaced by oxygen, yielding N,N'-Di-Boc-urea , a thermodynamically stable and catalytically dead byproduct.[1]
Stability Profile & Solvent Compatibility
The stability of Di-Boc-S-methylisothiourea is strictly context-dependent.[1]
| Condition | Base Type | Stability | Outcome |
| DCM / DMF (Anhydrous) | Tertiary Amines (TEA, DIPEA) | Stable | Ideal reaction conditions.[1][2] Reagent remains intact for days.[1][2] |
| DCM / DMF | Secondary Amines (Piperidine) | Reactive | Reagent will react with the base itself to form a guanidine byproduct.[1][2] |
| Alcohols (MeOH, EtOH) | Alkoxides (NaOMe) | Unstable | Rapid solvolysis to O-alkyl isoureas or decomposition.[1][2] |
| Aqueous Mixtures | Inorganic Bases (NaOH, LiOH) | Unstable | Rapid hydrolysis to N,N'-Di-Boc-urea.[1] |
| Solid State | None | Stable | Stable for months at 0-5°C. Protect from moisture.[1][2] |
Why Organic Bases are Safe
Tertiary amines like Triethylamine (TEA) and Diisopropylethylamine (DIPEA) are non-nucleophilic due to steric hindrance and lack of N-H protons.[1][2] They act solely as Brønsted bases to deprotonate the substrate amine (ammonium salt
Optimized Experimental Protocols
To ensure reproducibility and high yields, strict adherence to anhydrous conditions is recommended when using this reagent.[2]
Protocol A: Standard Guanidinylation (Base-Mediated)
Best for: Non-hindered primary amines.[1][2]
-
Preparation: Dissolve N,N'-Di-Boc-S-methylisothiourea (1.0 equiv) in anhydrous DCM or DMF.
-
Activation: Add the amine substrate (1.0 - 1.2 equiv).[1][2]
-
Base Addition: Add TEA or DIPEA (2.0 - 3.0 equiv).[1][2]
-
Note: Excess base ensures the amine remains nucleophilic and neutralizes the released methanethiol.[2]
-
-
Reaction: Stir at Room Temperature (RT) for 4–24 hours.
-
Workup: Wash with 5% citric acid (to remove excess amine/base), then brine. Dry over
.[1][2][3][4][5]
Protocol B: Metal-Promoted (HgCl2)
Best for: Electron-deficient or sterically hindered amines.[1][2] The metal coordinates sulfur, making MeS a "super-leaving group."[2]
Warning: Mercury is toxic.[1][2] Use this only if Protocol A fails.
-
Setup: Dissolve Reagent (1.0 equiv), Amine (1.0 equiv), and TEA (2.2 equiv) in anhydrous DMF.
-
Promoter: Cool to 0°C. Add
(1.1 equiv) in one portion. -
Reaction: Stir at 0°C for 1 hour, then warm to RT. Reaction is often complete in <3 hours.
-
Workup: Filter through a Celite pad to remove HgS (black precipitate).[1][2] Dilute filtrate with EtOAc and wash extensively with water to remove DMF.[1][2]
Protocol C: Green Activation (Iodine or TCT)
Best for: Avoiding heavy metals while maintaining high reactivity.[1][2]
-
Setup: Mix Reagent (1.0 equiv) and Amine (1.1 equiv) in DCM.
-
Base: Add DIPEA (3.0 equiv).
-
Activator: Add
(0.2 - 1.0 equiv) or Cyanuric Chloride (TCT).[1][2] -
Mechanism: Iodine oxidizes the sulfur, facilitating elimination.[2]
Troubleshooting & Analysis
When the reaction fails, it is usually due to moisture ingress (hydrolysis) or insufficient nucleophilicity of the amine.[2]
Diagnostic Workflow
Figure 2: Diagnostic logic for troubleshooting guanidinylation reactions.[1]
Analytical Signatures
-
N,N'-Di-Boc-S-methylisothiourea (Reagent):
-
N,N'-Di-Boc-Urea (Decomposition Product):
-
Target Guanidine:
Handling the Byproduct (MeSH)
The reaction releases Methanethiol (
-
Safety: Always perform in a fume hood.
-
Neutralization: Bleach (sodium hypochlorite) effectively oxidizes residual MeSH on glassware.[1][2]
References
-
TCI Chemicals. Product Safety Data Sheet: N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea. Retrieved from .[1][2]
-
Bergeron, R. J., & McManis, J. S. (1987).[2] Total synthesis of (±)-15-deoxyspergualin. Journal of Organic Chemistry, 52(9), 1700-1703.[1] (Establishes standard guanidinylation protocols).
-
Yin, B. L., et al. (2010).[1][2] N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent. Synthesis, 2010(6), 991-999.[1][2] Retrieved from .[1][2] (Discusses stability and activation).
-
Organic Syntheses. Preparation of N,N'-Di-Boc-guanidines. Retrieved from .[1][2]
-
Sigma-Aldrich. 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea Product Information. Retrieved from .[1][2]
Sources
- 1. N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea [cymitquimica.com]
- 2. 1,3-DI-Boc-2-methylisothiourea | C12H22N2O4S | CID 546603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. sciforum.net [sciforum.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
The Chemical and Biological Dichotomy of S-Methylisothiourea and N,N'-Di-Boc-S-Methylisothiourea
As drug development professionals and synthetic chemists, we frequently encounter reagents that share a core structural motif but serve vastly different operational purposes. The transition from S-methylisothiourea (SMT) to its protected derivative, N,N'-Di-Boc-S-methylisothiourea (Di-Boc-SMT) , perfectly illustrates how targeted molecular modifications can shift a compound's utility from a biological modulator to a highly specialized synthetic precision tool.
This technical guide dissects the causality behind their distinct applications, exploring the thermodynamic and kinetic principles that dictate their behavior in both in vitro biological assays and complex organic synthesis workflows.
S-Methylisothiourea (SMT): The Biological Modulator
S-Methylisothiourea, typically handled as a stable sulfate salt, is a highly polar, water-soluble molecule. While it can serve as a crude building block for generating methanethiol ex situ, its primary value in modern research lies in its potent biological activity.
Mechanism of Action: iNOS Inhibition
In the pathophysiology of septic shock, bacterial endotoxins (like lipopolysaccharide, LPS) trigger macrophages to express inducible nitric oxide synthase (iNOS)[1]. This enzyme catalyzes the overproduction of nitric oxide (NO) from L-arginine, leading to severe vasodilation and life-threatening hypotension[2].
SMT acts as a structural mimic of the natural substrate, L-arginine. Because it possesses the critical guanidino-like functional group but lacks the full amino acid backbone, SMT competitively binds to the active site of iNOS[3]. This competitive inhibition halts NO production, effectively reversing endotoxin-induced vascular hyporeactivity[2]. The causality here is strictly structural: the unprotected amidine nitrogen of SMT forms critical hydrogen bonds within the iNOS active site, a mechanism that would be entirely blocked if bulky protecting groups were present.
Fig 1: iNOS signaling pathway and competitive inhibition mechanism by SMT.
N,N'-Di-Boc-S-Methylisothiourea: The Synthetic Precision Tool
While unprotected SMT can theoretically be used to convert amines into guanidines, the reaction is thermodynamically unfavorable. The positive charge on the unprotected SMT intermediate is highly delocalized, making the central carbon a poor electrophile. Consequently, reactions require harsh reflux conditions, and the resulting unprotected guanidines are notoriously difficult to purify due to their extreme polarity.
The Thermodynamic and Kinetic Solution
To solve this, chemists developed N,N'-Di-Boc-S-methylisothiourea . The addition of two tert-butoxycarbonyl (Boc) groups fundamentally alters the molecule's reactivity profile[4]:
-
Thermodynamic Shift (Electrophilicity): The strongly electron-withdrawing nature of the Boc groups pulls electron density away from the central carbon, significantly increasing its electrophilicity.
-
Kinetic Shift (Leaving Group Activation): The thiomethyl group (-SMe) is a mediocre leaving group. By introducing a thiophilic metal promoter (such as HgCl₂ or AgNO₃), the metal selectively coordinates to the sulfur atom[5]. This creates a highly activated, metal-coordinated thioether complex that acts as an exceptional leaving group, allowing the nucleophilic amine to attack rapidly at room temperature.
-
Purification Advantage: The bulky, lipophilic Boc groups mask the polarity of the resulting guanidine, allowing the intermediate to be easily purified via standard silica gel flash chromatography[6].
Fig 2: Chemical workflow for metal-promoted guanidinylation using N,N'-Di-Boc-SMT.
Quantitative Comparative Analysis
The structural differences between these two reagents dictate entirely different physical properties and laboratory handling requirements.
| Property | S-Methylisothiourea Sulfate (SMT) | N,N'-Di-Boc-S-methylisothiourea |
| CAS Number | 2260-00-6[7] | 107819-90-9[8] |
| Molecular Weight | 278.37 g/mol (as sulfate salt) | 290.38 g/mol |
| Primary Function | iNOS inhibitor; ex situ MeSH generator | Electrophilic guanidinylation reagent |
| Solubility | Highly soluble in water; insoluble in organics | Soluble in DCM, DMF, EtOAc; insoluble in water |
| Amine Reactivity | Requires harsh thermal conditions | Proceeds at RT with thiophilic metal promoters |
| Product Profile | Highly polar, difficult to purify | Lipophilic, easily purified via chromatography |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and analytical checkpoints to verify success at each stage.
Protocol A: In Vitro iNOS Inhibition Assay using SMT
Objective: Quantify the competitive inhibition of iNOS by SMT in activated macrophages.
-
Cell Culture & Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at
cells/well. Incubate overnight at 37°C in 5% CO₂. -
Stimulation & Treatment:
-
Validation Control: Designate wells for positive control (LPS only) and negative control (media only) to establish the dynamic range of the assay.
-
Treat experimental wells with 1 µg/mL LPS and co-incubate with varying concentrations of SMT sulfate (e.g., 0.1, 1.0, 10, and 50 µM)[1].
-
-
Incubation: Incubate for 24 hours to allow for iNOS expression and subsequent NO accumulation.
-
Quantification (Griess Assay): NO rapidly degrades into nitrite in the culture media. Transfer 50 µL of supernatant to a new plate and add 50 µL of Griess Reagent. Incubate for 10 minutes in the dark.
-
Readout: Measure absorbance at 540 nm using a microplate reader.
-
Self-Validation: A successful assay will show a dose-dependent decrease in absorbance correlating with SMT concentration, yielding an
in the low micromolar range (typically 2-6 µM)[2].
-
Protocol B: Metal-Promoted Guanidinylation using Di-Boc-SMT
Objective: Convert a primary amine into a free guanidine using Di-Boc-SMT and a thiophilic promoter.
-
Reaction Setup: In an oven-dried flask under nitrogen, dissolve the primary amine (1.0 eq) and N,N'-Di-Boc-S-methylisothiourea (1.1 eq) in anhydrous dichloromethane (DCM)[4].
-
Base Addition: Add triethylamine (TEA) (3.0 eq) to neutralize any acid generated and maintain the nucleophilicity of the amine.
-
Activation: Slowly add Mercury(II) chloride (
) or Silver Nitrate ( ) (1.1 eq). Safety Note: is highly toxic; perform strictly in a fume hood. The solution will rapidly turn cloudy as insoluble metal sulfide (e.g., HgS) precipitates. -
Monitoring (Self-Validation Checkpoint 1): Stir at room temperature for 2-4 hours. Monitor via TLC (Hexanes/EtOAc). The disappearance of the amine spot and the emergence of a higher
, UV-active spot confirms the formation of the Boc-protected guanidine. -
Workup: Filter the reaction mixture through a pad of Celite to remove the toxic metal sulfide precipitate. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.
-
Deprotection: Dissolve the purified intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir for 2 hours at room temperature to cleave the Boc groups[5].
-
Final Validation (Self-Validation Checkpoint 2): Concentrate the product and analyze via ESI-MS. The mass spectrum must show the
peak corresponding to the exact mass of the free guanidine, confirming a mass loss of exactly 200 Da (loss of two Boc groups) from the intermediate.
References
1.[1] MedChemExpress. "S-Methylisothiourea sulfate | iNOS Inhibitor." MedChemExpress. Available at: 2.[3] Selleck Chemicals. "(S)-Methylisothiourea sulfate | ROS inhibitor | CAS 867-44-7." Selleck Chemicals. Available at: 3.[7] ChemicalBook. "S-Methylisothiourea sulfate | 2260-00-6." ChemicalBook. Available at: 4.[2] Proceedings of the National Academy of Sciences (PNAS). "Beneficial effects and improved survival in rodent models of septic shock with S-methylisothiourea sulfate, a potent and selective inhibitor of inducible nitric oxide synthase." PNAS. Available at: 5.[4] Clockss.org. "THE SYNTHESIS AND GLYCOSIDASE INHIBITORY ACTIVITY OF ANALOGUES OF TIRUCHANDURAMINE." Heterocycles. Available at: 6.[8] CymitQuimica. "CAS 107819-90-9: 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseud." CymitQuimica. Available at: 7.[6] National Institutes of Health (NIH). "Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties." PMC. Available at: 8.[5] ResearchGate. "Synthesis of 2-Guanidinyl Pyridines and their Trypsin Inhibition and Docking." Bioorganic & Medicinal Chemistry. Available at:
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. selleckchem.com [selleckchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S-Methylisothiourea sulfate | 2260-00-6 [chemicalbook.com]
- 8. CAS 107819-90-9: 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-t… [cymitquimica.com]
Advanced Guide to Boc-Protected Guanidinylation Strategies in Medicinal Chemistry
Strategic Importance: The Arginine Mimic
In modern drug discovery, the guanidine moiety is a privileged pharmacophore.[1] Its high basicity (
However, the direct introduction of a free guanidine group is synthetically challenging due to its nucleophilicity and polarity. Boc-protected guanidinylation reagents offer the standard solution: they mask the basicity, improve solubility in organic solvents, and allow for orthogonal deprotection (usually acid-labile) late in the synthetic sequence.
This guide analyzes the three dominant reagent classes, providing the rationale for their selection and a validated protocol for their use.
The Reagent Toolkit: Comparative Analysis
Selection of the correct reagent is dictated by the nucleophilicity of the substrate amine and the tolerance for byproducts.
Table 1: Comparative Profile of Boc-Guanidinylation Reagents
| Reagent Common Name | Chemical Structure Description | Reactivity Profile | Leaving Group (Byproduct) | Best Application |
| Pyrazole-1-carboxamidine | Moderate/High. The "Gold Standard" for primary and unhindered secondary amines. | Pyrazole (Easy to remove via chromatography) | General purpose synthesis; late-stage functionalization. | |
| Goodman's Reagent | Extremely High. Activated by the electron-withdrawing triflyl group. | Triflamide ( | Sterically hindered amines; electron-deficient anilines; failed reactions with pyrazole. | |
| S-Methylisothiourea | Low/Moderate. Often requires activation (e.g., | Methanethiol ( | Large-scale synthesis where cost is a driver; early-stage building blocks. |
Decision Logic
-
Scenario A: You have a primary alkyl amine.
-
Choice:Pyrazole reagent. It is cleaner, shelf-stable, and the byproduct co-elutes less frequently than triflamide.
-
-
Scenario B: You have a secondary amine or an aniline.
-
Choice:Goodman's Reagent. The pyrazole reagent may be too sluggish. The triflyl group makes the central carbon highly electrophilic, forcing the reaction to completion.
-
-
Scenario C: You need to avoid metal contaminants (Hg, Ag).
-
Choice: Avoid S-methylisothiourea unless using non-metallic activation (e.g., Mukaiyama’s reagent).
-
Mechanistic Underpinnings & Workflow
The reaction follows an Addition-Elimination mechanism. The carbamate (Boc) groups withdraw electron density from the central carbon, making it susceptible to nucleophilic attack by the amine. The "leaving group" character of the substituent (pyrazole vs. triflamide) determines the rate of the elimination step.
Visualization: Experimental Workflow & Decision Tree
The following diagram outlines the logical flow for synthesizing a guanidine derivative, from reagent selection to final deprotection.
Caption: Logical workflow for reagent selection and synthetic execution of Boc-guanidinylation.
Master Protocol: Pyrazole-Mediated Guanidinylation
This protocol uses
Materials
-
Substrate: Primary or secondary amine (1.0 equiv).
-
Reagent:
-Di-Boc-1H-pyrazole-1-carboxamidine (0.9 – 1.1 equiv). -
Solvent: Anhydrous THF or DCM (0.1 M – 0.2 M concentration).
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (Only required if the starting amine is a salt, e.g., HCl salt).
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a round-bottom flask and cool under an inert atmosphere (
or Ar). -
Dissolve the amine substrate (1.0 equiv) in anhydrous THF.[1][2]
-
Critical Step: If the amine is an HCl or TFA salt, add DIPEA (1.1 equiv) and stir for 10 minutes to liberate the free base. The guanidinylation will not proceed if the amine is protonated.
-
-
Reagent Addition:
-
Add
-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 equiv) in one portion. -
Note: A slight excess ensures complete consumption of the valuable amine substrate.
-
-
Reaction:
-
Stir at room temperature (RT) for 12–24 hours.
-
Monitoring: Check via TLC or LCMS. The product is usually less polar than the starting amine due to the lipophilic Boc groups.
-
Optimization: If the reaction is slow (common with secondary amines), heat to 40°C or switch to Goodman's Reagent.
-
-
Workup:
-
Concentrate the reaction mixture directly under reduced pressure.
-
Do not perform an aqueous workup unless necessary, as the byproduct (pyrazole) is water-soluble but the Boc-guanidine can sometimes be sensitive or form emulsions.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel).[3]
-
Eluent: Hexanes/Ethyl Acetate gradient.
-
Separation: The pyrazole byproduct is relatively polar. The Di-Boc-guanidine product usually elutes earlier.
-
-
Deprotection (To generate the active pharmacophore):
-
Dissolve the purified intermediate in DCM.
-
Add Trifluoroacetic acid (TFA) (ratio 1:1 v/v).
-
Stir for 1–3 hours at RT.
-
Concentrate and precipitate with cold diethyl ether to obtain the guanidinium trifluoroacetate salt.
-
Troubleshooting & Optimization
Problem: Low Conversion
-
Solution: Switch to Goodman's Reagent (
-Di-Boc- -triflylguanidine).[1][5][6] The triflyl group is a "super-leaving group" compared to pyrazole.-
Protocol Adjustment: Use DCM as solvent; add 1.0 equiv of TEA; reaction time is often faster (4–12 hours).
-
Problem: Racemization
-
Cause: If the amine is an
-amino ester or has a chiral center adjacent to the nitrogen, basic conditions and prolonged heating can cause racemization. -
Solution: Use the Pyrazole reagent at Room Temperature.[2] Avoid excess base. Do not use S-methylisothiourea with metal activators, as Lewis acids can promote racemization.
Problem: Solubility of Reagent
-
Cause: Some highly polar amines are not soluble in THF/DCM.
-
Solution: Use DMF or a mixture of Dioxane/Water. The Pyrazole reagent is tolerant of small amounts of water, whereas the Triflyl reagent is moisture-sensitive and will hydrolyze.
References
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). Urethane protected derivatives of 1-guanylpyrazole for the mild and efficient preparation of guanidines. Tetrahedron Letters, 34(21), 3389-3392.
- Core Reference for Pyrazole Reagent.
-
Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. The Journal of Organic Chemistry, 63(12), 3804-3805.
- Core Reference for Goodman's Reagent (Triflyl).
-
BenchChem. (2025).[1][7][8] Selectivity of Boc-Guanidinylation: A Comparative Guide for Primary vs. Secondary Amines.
- Comparative d
-
TCI Chemicals. (2024). Practical Example: Di-Boc Guanidinylation of Amine Using 1-[N,N'-(Di-Boc)amidino]pyrazole.
- Validated experimental protocol and NMR d
-
Porcheddu, A., De Luca, L., & Giacomelli, G. (2009).[4] A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines.[4][7][9][10] Synlett, 2009(20), 3368-3372.
- Alternative activation str
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
Thermal stability and storage of N,N'-Di-Boc-S-methylisothiourea
An In-depth Technical Guide to the Thermal Stability and Storage of N,N'-Di-Boc-S-methylisothiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Di-Boc-S-methylisothiourea is a pivotal reagent in modern organic synthesis, particularly in the construction of guanidinylated compounds of pharmaceutical interest. Its utility is, however, intrinsically linked to its chemical integrity. This guide provides a comprehensive examination of the thermal stability and optimal storage conditions for N,N'-Di-Boc-S-methylisothiourea. We will delve into the theoretical underpinnings of its stability, predicated on its molecular structure, and elucidate potential degradation pathways. Furthermore, this document outlines field-proven methodologies for the empirical assessment of its thermal liability, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), alongside a framework for conducting forced degradation studies. The overarching objective is to equip researchers with the requisite knowledge for the judicious handling, storage, and quality control of this critical synthetic building block, thereby ensuring the robustness and reproducibility of their scientific endeavors.
Introduction: The Synthetic Utility and Stability Imperative of a Key Guanidinylating Reagent
N,N'-Di-Boc-S-methylisothiourea serves as a cornerstone for the mild and efficient introduction of the guanidine moiety, a functional group prevalent in a multitude of biologically active molecules.[1][2] The tert-butoxycarbonyl (Boc) protecting groups are instrumental to its widespread use, modulating the reactivity of the guanidinyl group and enhancing its solubility in organic solvents.[3] However, the very presence of these thermally labile Boc groups necessitates a thorough understanding of the compound's stability profile. Degradation of N,N'-Di-Boc-S-methylisothiourea not only compromises the yield and purity of the desired product but can also introduce impurities that may be challenging to remove and potentially interfere with downstream biological assays.
This guide, therefore, addresses the critical yet often overlooked aspects of thermal stability and storage. By understanding the principles laid out herein, researchers can mitigate the risks of reagent degradation and ensure the fidelity of their synthetic outcomes.
Physicochemical Properties and Recommended Storage
A foundational aspect of ensuring the longevity of N,N'-Di-Boc-S-methylisothiourea is an appreciation of its basic physicochemical properties and the storage conditions derived from them.
| Property | Value | Source(s) |
| Appearance | White to off-white powder/solid | [3][4] |
| Molecular Formula | C₁₂H₂₂N₂O₄S | |
| Molecular Weight | 290.38 g/mol | [4] |
| Purity (Typical) | ≥98% (by TLC or HPLC) | |
| Recommended Storage | 0-8 °C (Refrigerated) | [3][4] |
| Solubility | Soluble in various organic solvents | [3] |
The recommendation for refrigerated storage is a key takeaway from supplier data sheets. This is a direct consequence of the thermal lability of the Boc protecting groups, which are susceptible to both thermal and acid-catalyzed cleavage.[5][6] While supplier SDS sheets often state the compound is "stable under normal conditions," this is a general statement and does not preclude slow degradation over time at ambient temperatures.
Potential Degradation Pathways
The primary mode of thermal degradation for N,N'-Di-Boc-S-methylisothiourea is anticipated to be the cleavage of the N-Boc groups. This can proceed through several mechanisms, particularly with elevated temperatures.
-
Thermolytic Elimination: At sufficiently high temperatures, the Boc group can undergo a concerted elimination reaction to form isobutylene and a carbamic acid intermediate, which subsequently decarboxylates to the free amine (or, in this case, a guanidine derivative).[5] This process can be initiated at temperatures as low as 150 °C, and in some cases, even lower.[7]
-
Acid-Catalyzed Hydrolysis: Trace amounts of acidic impurities or moisture can facilitate the hydrolytic cleavage of the Boc group, a process that is significantly accelerated by heat.
A plausible primary thermal degradation pathway is illustrated below:
Caption: A simplified potential thermal degradation pathway.
Methodologies for Assessing Thermal Stability
To empirically determine the thermal stability of N,N'-Di-Boc-S-methylisothiourea, a suite of analytical techniques should be employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[8] It is an indispensable tool for determining the onset of thermal decomposition.
Experimental Protocol for TGA:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place 3-5 mg of N,N'-Di-Boc-S-methylisothiourea into a clean, tared TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program: Equilibrate at 30 °C, then ramp up to 300 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is the point at which significant mass loss begins.
Caption: A typical workflow for a TGA experiment.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature.[9] It can detect phase transitions such as melting and exothermic or endothermic decomposition events.
Experimental Protocol for DSC:
-
Instrument Calibration: Calibrate the DSC instrument with appropriate standards (e.g., indium) for temperature and enthalpy.
-
Sample Preparation: Accurately weigh 2-4 mg of N,N'-Di-Boc-S-methylisothiourea into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Equilibrate at 30 °C, then ramp up to 250 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot heat flow versus temperature. An endothermic peak will correspond to melting, while sharp exothermic peaks often indicate decomposition.
Forced Degradation Studies
Forced degradation, or stress testing, is a systematic way to probe the intrinsic stability of a compound and identify potential degradation products.[10][11] This is crucial for developing stability-indicating analytical methods.
Protocol for a Forced Degradation Study:
-
Sample Preparation: Prepare several accurately weighed samples of N,N'-Di-Boc-S-methylisothiourea.
-
Stress Conditions: Expose the samples to a range of conditions, including:
-
Thermal Stress: Heat the solid material at various temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Acidic Hydrolysis: Dissolve the sample in a suitable solvent and add a dilute acid (e.g., 0.1 M HCl).
-
Basic Hydrolysis: Dissolve the sample and add a dilute base (e.g., 0.1 M NaOH).
-
Oxidative Stress: Treat a solution of the sample with a dilute oxidizing agent (e.g., 3% H₂O₂).
-
Photostability: Expose the solid or a solution to UV and visible light.
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. A reverse-phase HPLC method with UV detection is typically suitable.[12][13] The goal is to achieve 10-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[14]
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of the main peak and any degradation product peaks.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 3. chemimpex.com [chemimpex.com]
- 4. 1,3-ビス(tert-ブトキシカルボニル)-2-メチル-2-チオプソイド尿素 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. DSC vs TGA analysis | Universal Lab Blog [universallab.org]
- 9. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 10. acdlabs.com [acdlabs.com]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. A stability indicating RP-HPLC method for determination of the COVID-19 drug molnupiravir applied using nanoformulations in permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
Synthesis of N,N'-Di-Boc-S-methylisothiourea from S-methylisothiourea
Topic: Synthesis of N,N'-Di-Boc-S-methylisothiourea from S-methylisothiourea Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N,N'-Di-Boc-S-methylisothiourea (CAS: 107819-90-9) is a critical reagent in medicinal chemistry, primarily utilized for the guanidinylation of primary and secondary amines. Its utility stems from the lability of the S-methyl group and the orthogonal stability of the tert-butyloxycarbonyl (Boc) protecting groups, which facilitate the conversion of amines to protected guanidines under mild conditions.
This guide details the synthesis of N,N'-Di-Boc-S-methylisothiourea from S-methylisothiourea sulfate. It prioritizes a robust, scalable homogeneous solution protocol using dichloromethane (DCM) and triethylamine (TEA), ensuring high purity and yield suitable for pharmaceutical applications.
Reaction Scheme & Logic
The synthesis involves the bis-protection of S-methylisothiourea using di-tert-butyl dicarbonate (
Reaction Workflow Diagram
Caption: Stepwise conversion of S-methylisothiourea salt to the bis-Boc protected reagent.
Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution pathway.[1] Understanding this mechanism is crucial for troubleshooting incomplete reactions, which often result in the isolation of the mono-Boc impurity.
Mechanistic Pathway
-
Liberation of Free Base: The sulfate salt is deprotonated by TEA, generating the neutral S-methylisothiourea.
-
First Acylation: The imine nitrogen (more nucleophilic) attacks the carbonyl of
. The tetrahedral intermediate collapses, releasing and tert-butanol to form the Mono-Boc intermediate . -
Tautomerization & Second Acylation: The mono-Boc species undergoes tautomerization. The remaining N-H proton is abstracted by the base, facilitating a second attack on another equivalent of
. -
Steric Considerations: The second Boc group introduction is slower due to steric crowding and the electron-withdrawing nature of the first Boc group, necessitating longer reaction times or excess reagent.
Caption: Sequential acylation mechanism. The second acylation is the rate-determining step for completion.
Experimental Protocol
This protocol is optimized for a 10 mmol scale .
Materials & Stoichiometry
| Component | Role | Equiv. | Amount (10 mmol scale) |
| S-Methylisothiourea Sulfate | Substrate | 1.0 | 1.39 g (MW: 278.36 for 2:1 salt)* |
| Di-tert-butyl dicarbonate ( | Reagent | 2.5 | 5.46 g (MW: 218.25) |
| Triethylamine (TEA) | Base | 3.0 | 4.2 mL (MW: 101.19, d: 0.726) |
| Dichloromethane (DCM) | Solvent | - | 50 mL (0.2 M) |
| DMAP (Optional) | Catalyst | 0.1 | 122 mg |
*Note: S-methylisothiourea sulfate is often supplied as the bis-isothiourea sulfate salt (
Step-by-Step Procedure
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen or argon.
-
Solvation: Add S-methylisothiourea sulfate (1.39 g, 5.0 mmol of salt = 10 mmol isothiourea) and anhydrous DCM (40 mL) . The salt will not fully dissolve initially.
-
Neutralization: Cool the suspension to 0°C (ice bath). Dropwise add Triethylamine (4.2 mL) over 5 minutes. The mixture may clarify slightly as the free base is liberated.
-
Reagent Addition: Dissolve
(5.46 g) in DCM (10 mL) . Add this solution dropwise to the reaction mixture at 0°C.-
Critical Step: Gas evolution (
) will occur.[1] Ensure the system is open to an inert gas line with a bubbler to prevent pressure buildup.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature . Stir vigorously for 16–24 hours .
-
Monitoring: Check by TLC (10% EtOAc in Hexanes). The product (
) should be distinct from the mono-Boc intermediate ( ).
-
-
Workup:
-
Dilute the reaction mixture with DCM (50 mL).
-
Wash sequentially with:
-
Water (2 x 30 mL) to remove TEA salts.
-
10% Citric Acid or 1M HCl (rapid wash, 30 mL) to remove unreacted amine/DMAP (optional, but proceed quickly to avoid Boc cleavage).
-
Brine (30 mL) .
-
-
Dry the organic phase over anhydrous
.[2] -
Filter and concentrate under reduced pressure to yield a white solid or thick oil.
-
-
Purification:
-
Recrystallization (Preferred): Dissolve the crude solid in a minimum amount of warm hexanes (approx. 40-50°C). Allow to cool slowly to RT, then to 4°C. Filter the white crystals.
-
Flash Chromatography: If oil persists, purify on silica gel eluting with 5%
10% EtOAc in Hexanes.
-
Characterization & Quality Control
| Parameter | Specification | Notes |
| Appearance | White crystalline solid | |
| Melting Point | 115 – 121 °C | Sharp range indicates high purity. |
| Boc groups may appear as one singlet (18H) or two (9H each) depending on rotamer exchange rates. | ||
| Characteristic carbonyl and t-butyl carbons. | ||
| Yield | 75 – 90% | Lower yields often due to incomplete 2nd acylation. |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction (Mono-Boc remains) | Insufficient base or | Add 0.5 equiv extra |
| Low Yield / Hydrolysis | Wet solvent or excessive washing with acid. | Use anhydrous DCM.[2] Minimize contact time with acidic wash solutions. |
| Product is an Oil | Residual solvent or impurities. | Triturate with cold pentane or hexanes to induce crystallization. |
| Stench | Release of methyl mercaptan (trace). | Perform all operations in a fume hood. Treat glassware with bleach solution before cleaning. |
Safety & Handling
-
S-Methylisothiourea: Can release methyl mercaptan (rotten cabbage smell) if hydrolyzed or exposed to strong acid/heat. Toxic if swallowed.
-
Di-tert-butyl dicarbonate (
): Flammable solid. Causes skin and eye irritation. Inhalation can be fatal (sensitizer). -
Pressure Hazard: The reaction generates
gas. Never run in a sealed vessel without a pressure release outlet.
References
-
Porcheddu, A., et al. (2009). "A Mild and Inexpensive Procedure for the Synthesis of N,N'-Di-Boc-Protected Guanidines." Synlett, 2009(20), 3368-3372. Link
-
Yin, B.-L., et al. (2010).[3] "N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent."[3] Synthesis, 2010(06), 991-999. Link
-
Organic Syntheses. (1943). "S-Methylisothiourea Sulfate." Org.[4][5] Synth., Coll. Vol. 2, p. 411. Link
-
BenchChem. (2025).[2] "Mechanism of Boc Protection."[2] Technical Reference. Link
-
TCI Chemicals. (n.d.). "Product Specification: N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea." Link
Sources
Methodological & Application
Application Note: General Protocol for the Guanidinylation of Amines using N,N'-Di-Boc-S-methylisothiourea
Introduction & Chemical Context
The guanidinylation of primary and secondary amines is a fundamental transformation in medicinal chemistry and peptide synthesis. It is primarily utilized to install arginine mimetics, enhance the basicity of a pharmacophore, or improve hydrogen-bonding capacity with biological targets. Among the available reagents, N,N'-Di-Boc-S-methylisothiourea stands out due to its crystalline stability, ease of handling, and the facile removal of its tert-butoxycarbonyl (Boc) protecting groups under standard acidic conditions (e.g., TFA or HCl)[1].
While the reagent is highly effective, the thiomethyl (-SMe) group is a relatively poor leaving group. Consequently, unpromoted reactions are often sluggish and require elevated temperatures. To overcome this kinetic barrier and ensure high yields at room temperature, the reaction is typically driven by the addition of "thiophilic" heavy metal promoters[2].
Mechanistic Rationale & The Role of Promoters
The guanidinylation reaction proceeds via a nucleophilic addition-elimination pathway. The amine attacks the electrophilic central carbon of the isothiourea, forming a tetrahedral intermediate. Subsequent elimination of methanethiol (MeSH) yields the N,N'-di-Boc-guanidine.
Thiophilic promoters—most commonly Silver Nitrate (AgNO₃) or Mercury(II) Chloride (HgCl₂) —serve two critical functions in this workflow:
-
Electrophilic Activation: The metal cation coordinates tightly to the sulfur atom, dramatically increasing the electrophilicity of the isothiourea carbon and converting the -SMe group into a superior leaving group.
-
Byproduct Sequestration: The metals trap the eliminated methanethiol as highly insoluble metal mercaptides (AgSMe or Hg(SMe)₂). This precipitation drives the chemical equilibrium forward (Le Chatelier's principle) and prevents the release of toxic, foul-smelling MeSH gas into the laboratory environment.
Mechanistic pathway of amine guanidinylation using N,N'-Di-Boc-S-methylisothiourea and promoters.
Quantitative Data & Reagent Profiling
Table 1: Reagent Profile & Chemical Properties
| Property | Value |
| Chemical Name | N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea |
| CAS Number | 107819-90-9 |
| Molecular Weight | 290.38 g/mol |
| Physical State | White to almost white powder/crystal |
| Melting Point | 121.0 to 125.0 °C |
| Storage Conditions | Room temperature, cool and dark (<15°C recommended) |
Table 2: Comparison of Guanidinylation Conditions
| Promoter System | Reactivity Profile | Reaction Time | Byproduct Sequestration | Environmental/Safety Profile |
| AgNO₃ / Et₃N | High (Standard aliphatic/aryl amines) | 3 - 16 h | Excellent (AgSMe precipitate) | Moderate (Light sensitive, heavy metal) |
| HgCl₂ / Et₃N | Very High (Sterically hindered amines) | 1 - 12 h | Excellent (Hg(SMe)₂ precipitate) | Poor (Highly toxic, hazardous waste) |
| Base Only (Thermal) | Low to Moderate (Unhindered aliphatic) | 12 - 48 h | None (MeSH gas released) | Good (No heavy metals, but foul odor) |
Experimental Protocols
Protocol A: Silver Nitrate (AgNO₃) Promoted Guanidinylation (Standard Method)
This is the recommended protocol for most primary and secondary amines due to its balance of high reactivity and manageable toxicity.
Causality & Self-Validation: Triethylamine (Et₃N) is added to neutralize the nitric acid (HNO₃) generated during the formation of the silver mercaptide, ensuring the amine remains unprotonated and nucleophilic. The reaction is self-validating: successful progression is visually indicated by the formation of a dark, cloudy suspension (AgSMe).
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq, e.g., 0.88 mmol) and N,N'-Di-Boc-S-methylisothiourea (1.05 eq, 0.90 mmol).
-
Solvation: Dissolve the reagents in anhydrous DMF or DCM (approx. 10 mL to achieve a 0.1 M concentration).
-
Cooling & Base Addition: Cool the stirring solution to 0 °C using an ice bath. Add Et₃N (3.0 eq, 2.66 mmol) in one portion. Stir for 15 minutes to ensure complete free-basing of any amine salts.
-
Promoter Addition: Add AgNO₃ (1.1 eq, 0.96 mmol) in one portion. The solution will rapidly darken as precipitation begins.
-
Reaction: Stir the mixture at 0 °C for 3 hours, then remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (or monitor via TLC until the starting amine is consumed).
-
Filtration: Filter the dark suspension through a tightly packed pad of Celite. Expert Tip: AgSMe forms a fine colloidal suspension that will clog standard filter paper; Celite is mandatory for a clean filtrate. Wash the Celite pad thoroughly with EtOAc.
-
Workup: Transfer the filtrate to a separatory funnel. If DMF was used, extract the organic layer with water (3 × 20 mL) to partition the DMF into the aqueous phase. Wash the organic layer with saturated brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography (typically eluting with a gradient of EtOAc in hexanes).
Protocol B: Mercury(II) Chloride (HgCl₂) Promoted Guanidinylation (For Hindered Amines)
For sterically encumbered or highly electron-deficient amines (e.g., 2-amino pyridines), HgCl₂ often provides superior kinetic driving force compared to silver salts[2].
Safety Warning: HgCl₂ is extremely toxic and environmentally hazardous. All operations must be conducted in a certified fume hood with proper PPE. Waste must be segregated into specific heavy-metal waste containers.
Step-by-Step Methodology:
-
Preparation: Dissolve the hindered amine (1.0 eq), N,N'-Di-Boc-S-methylisothiourea (1.05 eq), and Et₃N (3.0 eq) in anhydrous DCM (0.1 M)[3].
-
Cooling: Cool the mixture to 0 °C.
-
Promoter Addition: Cautiously add HgCl₂ (1.1 eq) to the stirring solution.
-
Reaction: Stir the mixture for 30 minutes at 0 °C, then warm to room temperature. Monitor strictly by TLC, as Hg-promoted reactions are often complete within 1 to 4 hours[3].
-
Workup: Filter the resulting suspension through a pad of Celite to remove the insoluble Hg(SMe)₂ precipitate. Wash the organic filtrate with water and brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify via silica gel column chromatography.
Protocol C: Base-Only Guanidinylation (Thermal)
For highly nucleophilic, unhindered aliphatic amines where heavy metal contamination must be strictly avoided (e.g., late-stage API synthesis).
Step-by-Step Methodology:
-
Preparation: Dissolve the amine (1.0 eq) and N,N'-Di-Boc-S-methylisothiourea (1.1 eq) in MeCN or MeOH.
-
Base Addition: Add Et₃N or DIPEA (2.0 eq).
-
Heating: Heat the reaction to 50-60 °C (or utilize a microwave reactor at 80 °C) for 12-48 hours. Expert Tip: Ensure the reaction apparatus is vented through a bleach trap (sodium hypochlorite solution) to oxidize and neutralize the evolving methanethiol gas.
-
Workup: Once complete, concentrate the reaction mixture directly in vacuo and purify via chromatography.
References
-
Ashworth, Z. J. R., & Bartholomew, B. (2020). "THE SYNTHESIS AND GLYCOSIDASE INHIBITORY ACTIVITY OF ANALOGUES OF TIRUCHANDURAMINE." Heterocycles, 100(4), 610. Source: CLOCKSS. URL: [Link]
-
Evans, P., et al. (2020). "Synthesis of 2-Guanidinyl Pyridines and their Trypsin Inhibition and Docking." Bioorganic & Medicinal Chemistry, 28, 115612. Source: ResearchGate. URL:[Link]
Sources
Application Note: High-Efficiency Synthesis of N,N'-Di-Boc-Guanidines from Primary Amines
[1][2]
Abstract & Strategic Importance
The guanidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a superbasic arginine mimetic that forms critical bidentate hydrogen bonds with carboxylates and phosphates in biological targets. However, the synthesis of guanidines is often plagued by low yields and harsh conditions.[1][2]
The introduction of tert-butoxycarbonyl (Boc) protection is the industry standard for modulating the basicity of the guanidine group and ensuring orthogonality during multi-step synthesis. This guide details the three most reliable protocols for converting primary amines to Boc-guanidines, moving beyond generic textbook descriptions to provide field-tested, causal insights into reaction selection.
Strategic Reagent Selection
Choosing the correct guanylating agent is the single most important decision in this workflow. While over 20 reagents exist, three dominate modern practice due to their balance of reactivity, stability, and byproduct removal.
Table 1: Comparative Analysis of Key Guanylating Reagents
| Reagent Class | Specific Reagent | Reactivity Profile | Byproduct | Best For... |
| Triflate | N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) | Highest. Reacts with sterically hindered and electron-deficient amines. | Triflamide (Water soluble, easy removal) | Precious substrates, late-stage functionalization, hindered amines. |
| Pyrazole | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Moderate/High. Good for primary amines; slower with secondary amines. | Pyrazole (Scavengeable) | General purpose synthesis, peptide side-chain modification. |
| Thiourea | N,N'-Di-Boc-thiourea (requires activation) | Low (Latent). Requires activation by metal ( | Metal sulfides or Urea derivatives | Large-scale synthesis where reagent cost is the primary driver. |
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting. The reaction is not a simple substitution; it follows an addition-elimination pathway. The "Goodman" and "Pyrazole" reagents function similarly, where the central carbon acts as a soft electrophile.
Figure 1: General Mechanism of Guanylation
Caption: The nucleophilic amine attacks the electrophilic imine carbon, forming a tetrahedral intermediate. Collapse of this intermediate expels the leaving group (L) to restore the guanidine resonance.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (Goodman's Reagent)
Reference: Feichtinger, K. et al. J. Org. Chem. 1998.[3][4][5][6][7]
This protocol is recommended for high-value intermediates or sterically hindered amines . The triflyl group is an exceptional leaving group, driving the reaction to completion even with weak nucleophiles.
Reagents:
-
Substrate: Primary Amine (1.0 equiv)
-
Reagent: N,N'-Di-Boc-N''-triflylguanidine (1.05 – 1.1 equiv)
-
Base: Triethylamine (TEA) (1.1 – 2.0 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and cool under
. -
Dissolution: Dissolve the primary amine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M concentration).
-
Base Addition: Add TEA (1.1 mmol). Note: If the amine is a salt (e.g., HCl), increase TEA to 2.1 mmol to free the base.
-
Reagent Addition: Add N,N'-Di-Boc-N''-triflylguanidine (1.05 mmol) in one portion.
-
Reaction: Stir at room temperature.
-
Un-hindered amines:[8] Complete in 2–4 hours.
-
Hindered amines: Stir 12–24 hours.
-
-
Workup: Dilute with DCM, wash with 2M
(to remove excess base/amine) and Brine. Dry over .[3] -
Purification: Flash chromatography (Hexanes/EtOAc). The triflamide byproduct is water-soluble and largely removed during the aqueous wash.
Protocol B: The "Economical Standard" (Pyrazole Reagent)
Reference: Bernatowicz, M. S. et al. J. Org. Chem. 1992.[9][10][11]
Best for unhindered primary amines and peptide synthesis . The reagent is stable and cheaper than the triflate analog.
Reagents:
-
Substrate: Primary Amine (1.0 equiv)
-
Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride (1.0 – 1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (1.5 – 3.0 equiv) -
Solvent: DMF (Preferred for solubility) or DCM/Acetonitrile.
Step-by-Step Methodology:
-
Dissolution: Dissolve amine (1.0 mmol) in DMF (3 mL).
-
Reagent Addition: Add the pyrazole reagent (1.1 mmol).
-
Base Addition: Add DIPEA (2.0 mmol). Crucial: The reaction is slower; DIPEA acts as both a base and a proton shuttle.
-
Reaction: Stir at room temperature for 16–24 hours.
-
Workup: Dilute with EtOAc. Wash extensively with water (to remove DMF) and 5% citric acid.
-
Note: The byproduct (pyrazole) is not acidic enough to be fully removed by basic washes but can be separated easily by chromatography.
-
-
Purification: Silica gel chromatography.
Protocol C: Green Activation of Thioureas (TCT-Mediated)
Reference: Porcheddu, A. et al. Synlett 2009.[12]
Historically, thioureas were desulfurized using Mercury (
Reagents:
-
Substrate: Primary Amine (1.0 equiv)
-
Precursor: N,N'-Di-Boc-thiourea (1.0 equiv)
-
Activator: Cyanuric Chloride (TCT) (1.0 equiv)
-
Base: TEA (3.0 equiv)
-
Solvent: DCM
Step-by-Step Methodology:
-
Activation: Dissolve N,N'-Di-Boc-thiourea (1.0 mmol) in DCM at 0°C. Add TCT (1.0 mmol) and TEA (1.0 mmol). Stir for 30 mins.
-
Addition: Add the primary amine (1.0 mmol) and remaining TEA (2.0 mmol).
-
Reaction: Allow to warm to RT and stir for 2–6 hours.
-
Workup: Filter through a Celite pad to remove cyanuric acid byproducts. Concentrate the filtrate.
-
Purification: Standard flash chromatography.
Troubleshooting & Optimization
Decision Matrix for Troubleshooting
Caption: Logic flow for addressing common synthetic hurdles in Boc-guanidinylation.
Critical Notes:
-
Rotamers: Boc-guanidines often exhibit restricted rotation around the C-N bonds. This results in broad or split peaks in
NMR at room temperature. Do not discard product based on "messy" NMR alone. Run NMR at 50°C to coalesce peaks for verification. -
Steric Hindrance: If the amine is secondary or attached to a tertiary carbon, Protocol A (Triflate) is the only reliable method. Pyrazole reagents will stall.
-
Order of Addition: Always add base before the reagent if using amine salts to prevent reagent decomposition.
References
-
Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998).[4][6] Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents.[4][5] The Journal of Organic Chemistry, 63(12), 3804–3805.[4] [Link]
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992).[10][11] 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[9][10][11] The Journal of Organic Chemistry, 57(8), 2497–2502.[11] [Link]
-
Katritzky, A. R., & Rogovoy, B. V. (2005).[8] Recent developments in guanylating agents.[3][4][5][6][7][8][10] ARKIVOC, 2005(4), 49-87.[8] [Link]
Sources
- 1. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. | PDF or Rental [articles.researchsolutions.com]
- 12. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 13. Efficient introduction of protected guanidines in boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Mercury(II) chloride promoted guanidinylation using Di-Boc-S-methylisothiourea
High-Efficiency Synthesis of Di-Boc-Guanidines from Sterically Hindered Amines[1][2]
Executive Summary
The guanidine functional group is a pharmacophore ubiquitous in bioactive natural products and drug candidates (e.g., arginine mimics, integrin inhibitors). While standard guanylating agents work well for unhindered primary amines, they often fail with electron-deficient or sterically encumbered substrates.
This guide details the Mercury(II) Chloride (
Mechanistic Insight
The efficacy of this protocol relies on the Soft Acid-Soft Base (HSAB) interaction between the mercury cation and the sulfur atom of the isothiourea.
-
Activation: The
acts as a thiophilic Lewis acid, coordinating strongly to the sulfur atom of the Di-Boc-S-methylisothiourea. This coordination pulls electron density away from the central carbon, making it highly electrophilic. -
Nucleophilic Attack: The amine substrate attacks the activated central carbon. The bulky Boc groups on the reagent actually assist by preventing polymerization and directing the attack, while also increasing solubility in organic solvents.
-
Elimination: The mercury species acts as a "sink" for the leaving group, facilitating the irreversible elimination of the methylthio moiety as a mercury-mercaptide complex (
), driving the reaction to completion.
Figure 1: Reaction Mechanism Pathway
Caption: Kinetic pathway of Hg(II)-promoted desulfurization-guanidinylation.
Safety & Handling (Critical)
WARNING: Mercury(II) chloride is acutely toxic and a cumulative poison. It can be absorbed through the skin.[2][3]
-
Engineering Controls: All weighing and handling of
must occur inside a certified chemical fume hood. -
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Waste Segregation:
-
Solid Waste: The Celite pad used in filtration will contain mercury salts. It must be disposed of in a dedicated "Mercury Solid Waste" container, never general trash.
-
Liquid Waste: All filtrates and aqueous washes must go into "Mercury-Contaminated Liquid Waste."
-
-
Decontamination: Spills should be treated immediately with a mercury spill kit (zinc powder/calcium polysulfide sponge).
Experimental Protocol
Target Scale: 1.0 mmol of Amine Substrate.
4.1 Materials
-
Substrate: Amine (1.0 equiv, 1.0 mmol)
-
Reagent: 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (1.1 equiv, 319 mg)
-
Promoter: Mercury(II) chloride (
) (1.1 equiv, 298 mg) -
Base: Triethylamine (TEA) (3.0 equiv, 418 µL)
-
Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane). Note: DMF is preferred for polar amines; DCM for lipophilic ones.
-
Workup: Ethyl Acetate (EtOAc), Water, Brine, Celite 545.
4.2 Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 mmol) and Di-Boc-S-methylisothiourea (1.1 mmol) in DMF (5 mL, 0.2 M concentration).
-
Basification: Add Triethylamine (3.0 mmol) to the stirring solution.
-
Activation (The Critical Step):
-
Cool the reaction mixture to 0°C (ice bath). Reason: The initial reaction with Hg can be exothermic.
-
Add solid
(1.1 mmol) in one portion. -
Observation: The solution will typically turn cloudy or form a white/grey precipitate (Hg-mercaptide) within minutes.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 1–4 hours.
-
Monitoring: Check TLC. The starting amine spot should disappear. The product is usually less polar than the amine due to Boc protection.
-
-
Workup (Mercury Removal):
-
Dilute the reaction mixture with EtOAc (20 mL).
-
Filtration: Prepare a sintered glass funnel with a pad of Celite 545 . Filter the reaction mixture through the Celite to remove the insoluble mercury salts.
-
Wash: Rinse the Celite pad with additional EtOAc (2 x 10 mL).
-
-
Extraction:
-
Wash the combined filtrate with Water (2 x 20 mL) to remove DMF and residual mercury salts.
-
Wash with Brine (1 x 20 mL).
-
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Purify the residue via Flash Column Chromatography (Silica Gel).
-
Eluent: Typically Hexanes/EtOAc gradients (e.g., 9:1 to 7:3).
-
Figure 2: Operational Workflow
Caption: Step-by-step operational workflow for Hg-promoted synthesis.
Performance & Optimization
5.1 Comparison of Guanylating Agents
Why choose the mercury method over safer alternatives?
| Feature | HgCl₂ Method (Kim & Qian) | 1H-Pyrazole-1-carboxamidine | S-Methylisothiourea (Thermal) |
| Reactivity | High (Works on hindered amines) | Moderate | Low (Requires heat/long times) |
| Reaction Time | Fast (1–4 hours) | Slow (12–24 hours) | Slow (24+ hours) |
| Temperature | 0°C to Room Temp | Room Temp | Reflux often required |
| Toxicity | High (Mercury) | Low | Low |
| Atom Economy | Low (Stoichiometric metal waste) | High | Moderate |
| Use Case | "Last Resort" for difficult amines | Standard primary amines | Simple substrates |
5.2 Troubleshooting Guide
-
Low Yield:
-
Cause: Incomplete activation.
-
Fix: Increase
to 1.5 equivalents. Ensure the reagent is fresh (S-methylisothiourea can degrade).
-
-
Black Precipitate in Product:
-
Cause: Colloidal mercury passing through filter.
-
Fix: Filter through a tighter Celite pad or perform a wash with dilute aqueous sodium sulfide (
)—this precipitates Hg extremely effectively, though it smells.
-
-
Starting Material Remains:
-
Cause: Steric bulk too high even for Hg.
-
Fix: Switch solvent to DMF (if using DCM) and heat to 40°C.
-
References
-
Kim, K. S., & Qian, L. (1993).[4] Improved method for the preparation of guanidines.[4][5][6] Tetrahedron Letters, 34(48), 7677-7680.[7]
-
Poss, M. A., et al. (1992).[4] A mild and efficient method for the preparation of guanidines.[4][5] Tetrahedron Letters, 33(40), 5933-5936.
-
Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents.[5][8][9][10] ARKIVOC, 2005(4), 49-87.
Sources
- 1. researchgate.net [researchgate.net]
- 2. drs.illinois.edu [drs.illinois.edu]
- 3. Use, Handling and Clean-Up Procedures Mercury - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 4. semanticscholar.org [semanticscholar.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Guanidine synthesis by guanylation [organic-chemistry.org]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
Application Note: Silver Triflate-Catalyzed Guanidinylation of Amines using N,N'-Di-Boc-S-methylisothiourea
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol
Executive Summary & Scope
Guanidines are highly basic, hydrophilic functional groups (pKa ~13.5) that serve as critical pharmacophores in drug discovery. They are ubiquitous in kinase inhibitors, antimicrobial peptides, and modified nucleic acids due to their exceptional hydrogen-bonding capabilities. However, the direct conversion of amines to guanidines (guanidinylation) is notoriously sluggish because standard amidine or thiourea reagents lack sufficient electrophilicity.
This application note details a highly efficient, thermodynamically driven protocol for the guanidinylation of primary and secondary amines using N,N'-Di-Boc-S-methylisothiourea promoted by Silver Trifluoromethanesulfonate (AgOTf) . By leveraging thiophilic Lewis acid activation, this method bypasses the toxicity of historical mercury(II) promoters while delivering near-quantitative yields under mild conditions[1].
Mechanistic Causality: The "Why" Behind the Chemistry
As a synthetic scientist, executing a protocol blindly leads to irreproducibility. Understanding the kinetic and thermodynamic drivers of this reaction allows for precise troubleshooting and optimization.
-
Thiophilic Activation (Kinetic Driver): N,N'-Di-Boc-S-methylisothiourea is bench-stable and relatively unreactive toward amines at room temperature. AgOTf acts as a soft, highly thiophilic Lewis acid. The Ag⁺ ion selectively coordinates to the soft sulfur atom of the S-methyl group. This polarization drains electron density from the central isothiourea carbon, dramatically increasing its electrophilicity and priming it for nucleophilic attack by the amine.
-
Irreversible Precipitation (Thermodynamic Sink): The reaction is driven to completion by an irreversible thermodynamic sink. Upon tetrahedral intermediate collapse, methanethiolate is eliminated and immediately captured by Ag⁺ to form silver methanethiolate (AgSMe) , which precipitates out of solution. This phase change prevents the reverse reaction.
-
Electronic Tuning via Boc Groups: The two tert-butyloxycarbonyl (Boc) groups serve a dual purpose. Inductively, their electron-withdrawing nature further activates the central carbon. Practically, they mask the extreme basicity of the resulting guanidine, preventing over-alkylation, enabling solubility in organic solvents, and allowing for facile purification via standard silica gel chromatography.
-
Non-Coordinating Counterion: The triflate (OTf⁻) anion is weakly coordinating, ensuring the Ag⁺ ion remains fully available for sulfur activation—a distinct advantage over silver halides. The addition of a tertiary amine base (e.g., Et₃N or DIPEA) is mandatory to neutralize the generated triflic acid (HOTf), which would otherwise protonate the nucleophilic amine and halt the reaction[2].
Reaction Pathway Visualization
Mechanistic pathway of AgOTf-catalyzed guanidinylation driven by AgSMe precipitation.
Quantitative Data & Optimization
The AgOTf-promoted guanidinylation is highly versatile. It has been successfully employed in the late-stage functionalization of complex macrocyclic peptide antibiotics like capreomycin IB[2] and in the synthesis of highly modified oligonucleotides, achieving excellent yields even with sterically hindered secondary amines[3].
Table 1: Summary of Optimized Reaction Conditions Across Substrate Classes
| Substrate Class | Reagent | Catalyst / Base | Solvent & Temp | Time | Yield | Source |
| Primary Amine (Mannich Adduct) | N,N'-Di-Boc-S-methylisothiourea (1.3 eq) | AgOTf (1.08 eq) / Et₃N (3.0 eq) | DMF, RT | 3 h | 74 - 88% | [2] |
| Secondary Amine (2'-Amino-LNA) | N-Alkyl-S-methylisothiourea (1.5 eq) | AgOTf (excess) / DIPEA (3.0 eq) | THF, RT | 12 h | 87–96% | [3] |
| General Aliphatic Amines | N,N'-Di-Boc-S-methylisothiourea (1.1 eq) | AgOTf (1.1 eq) / DIPEA (2.0 eq) | DCM or THF, RT | 2–12 h | >80% | [1] |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the integrity of the reaction at every step.
Reagents & Equipment
-
Substrate: Primary or secondary amine (1.0 mmol)
-
Guanidinylating Agent: N,N'-Di-Boc-S-methylisothiourea (1.1 - 1.3 mmol)
-
Catalyst: Silver trifluoromethanesulfonate (AgOTf) (1.1 - 1.3 mmol). Must be stored in a desiccator in the dark.
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 mmol)
-
Solvent: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) (5.0 mL)
-
Equipment: Aluminum foil, Celite pad, magnetic stirrer.
Step-by-Step Methodology
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol) and N,N'-Di-Boc-S-methylisothiourea (1.1 mmol).
-
Solvation & Basification: Dissolve the reagents in anhydrous solvent (5.0 mL). Add DIPEA (3.0 mmol) via syringe. Stir for 5 minutes at room temperature under an inert atmosphere (Argon or N₂).
-
Thiophilic Activation (Critical Step): Wrap the reaction flask in aluminum foil to exclude light (preventing the photochemical reduction of Ag⁺ to Ag⁰ black). Quickly add AgOTf (1.1 mmol) in one portion.
-
Self-Validation Checkpoint 1: The solution MUST immediately transition from clear to turbid, forming a fine white/yellowish suspension (AgSMe). If the solution remains clear, the AgOTf has degraded (hydrated) or the solvent is wet. Halt and acquire fresh reagents.
-
-
Reaction Monitoring: Stir the suspension at room temperature. Monitor the reaction via TLC or LCMS.
-
Self-Validation Checkpoint 2: The product Di-Boc-guanidine will typically have a higher Rf than the starting amine on silica gel (using Hexanes/EtOAc) and will be strongly UV-active (254 nm).
-
-
Quench & Filtration: Once the amine is consumed (typically 2 to 12 hours), dilute the reaction mixture with EtOAc or DCM (15 mL). Filter the entire suspension through a tightly packed pad of Celite to remove the colloidal AgSMe precipitate. Wash the Celite pad with additional solvent (2 × 10 mL).
-
Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NaHCO₃ (1 × 15 mL) to remove triflate salts, followed by brine (1 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure N,N'-Di-Boc-guanidine.
Experimental Workflow Visualization
Step-by-step experimental workflow for the synthesis and isolation of Di-Boc-guanidines.
Analytical Validation & Troubleshooting
To confirm the success of the guanidinylation, utilize the following analytical markers:
-
¹H NMR Spectroscopy: The most definitive proof of reaction is the complete disappearance of the S-methyl singlet (typically around δ 2.30 - 2.45 ppm). You will observe the integration of two distinct Boc groups (two singlets, 9H each, around δ 1.40 - 1.55 ppm) in the product.
-
Mass Spectrometry (ESI-MS): Look for the [M+H]⁺ peak of the target Di-Boc-guanidine. Be aware that Boc groups can fragment in the mass spectrometer; you may observe [M+H - 100]⁺ (loss of one Boc) or [M+H - 200]⁺ (loss of both Boc groups) depending on the ionization energy.
-
Troubleshooting Black Mixtures: If the reaction mixture turns dark black instead of milky white/yellow, the Ag⁺ has been photochemically reduced to Ag⁰. This traps the catalyst and halts the reaction. Ensure strict light exclusion using aluminum foil.
References
-
Mechanism of the extremely high duplex-forming ability of oligonucleotides modified with N-tert-butylguanidine- or N-tert-butyl-N′- methylguanidine-bridged nucleic acids. Nucleic Acids Research, Oxford Academic. (2023).3
-
Modification of Mannich Adducts (Synthesis of Capreomycidine). Thieme E-Books.2
-
Facile Guanidine Formation under Mild Acidic Condition. Bulletin of the Chemical Society of Japan. (2012). 1
Sources
Synthesis of arginine mimetics using N,N'-Di-Boc-S-methylisothiourea
Application Note: Synthesis of Arginine Mimetics using -Di-Boc-S-methylisothiourea
Introduction & Scope
The guanidine functional group is a critical pharmacophore in medicinal chemistry, found in the side chain of Arginine (Arg).[1] It mediates key electrostatic interactions (salt bridges) and hydrogen bonding in protein-ligand recognition (e.g., RGD sequences, protease inhibitors).
However, natural Arginine is highly polar and metabolically susceptible. Arginine mimetics —molecules where the guanidine is grafted onto non-natural scaffolds or modified alkyl chains—are essential for improving bioavailability and stability.
This guide details the use of
Mechanism of Action
The reaction follows an addition-elimination pathway. The electron-withdrawing Boc (tert-butyloxycarbonyl) groups significantly increase the electrophilicity of the central carbon (
Key Mechanistic Insights:
-
Activation: The thiomethyl group (-SMe) is a poor leaving group compared to pyrazoles. However, the dual Boc protection destabilizes the ground state and stabilizes the tetrahedral intermediate.
-
Elimination: The collapse of the intermediate expels methanethiol (MeSH), a volatile gas.
-
Driving Force: The evolution of MeSH gas (entropy) and the formation of the resonance-stabilized guanidine drive the reaction to completion.
Figure 1: Mechanistic pathway for the conversion of amines to guanidines using
Comparative Analysis of Reagents
Before selecting a protocol, compare
| Feature | 1H-Pyrazole-1-carboxamidine | Triflyl Guanidines (Goodman's) | |
| Reactivity | Moderate (High with Hg | High | Very High |
| Atom Economy | Good | Moderate | Poor (Tf group waste) |
| Byproduct | Methanethiol (Gas, Toxic/Smelly) | Pyrazole (Solid/Soluble) | Triflamide |
| Cost | Low | Medium | High |
| Stability | Excellent (Shelf-stable) | Good | Moisture Sensitive |
| Best Use | Large scale, Solution Phase | SPPS, Precious amines | Sterically hindered amines |
Experimental Protocols
Protocol A: Standard Solution-Phase Synthesis
Best for: Primary amines, unhindered secondary amines, and large-scale synthesis.
Materials:
-
Substrate: Amine (1.0 equiv)
-
Reagent:
-Di-Boc-S-methylisothiourea (1.1 – 1.2 equiv) -
Base: Triethylamine (TEA) or Diisopropylethylamine (DIEA) (2.0 equiv)
-
Solvent: Dichloromethane (DCM) or DMF (anhydrous)
-
Scavenger: Bleach solution (for MeSH trap)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser (optional, depending on amine reactivity). Connect the outlet to a bleach trap (sodium hypochlorite) to neutralize the evolved methanethiol gas.
-
Dissolution: Dissolve the amine (1.0 equiv) in DCM (0.1 M concentration).
-
Addition: Add
-Di-Boc-S-methylisothiourea (1.1 equiv) followed by TEA (2.0 equiv). -
Reaction: Stir at room temperature for 12–48 hours.
-
Workup:
-
Dilute with DCM.
-
Wash with 5% citric acid (removes excess base/amine), water, and brine.
-
Dry over Na
SO and concentrate.
-
-
Purification: Flash column chromatography (Hexane/Ethyl Acetate). The product is usually a stable white foam/solid.
Protocol B: Mercury(II)-Promoted Synthesis ("The HgCl Method")
Best for: Electron-deficient amines, sterically hindered amines, or sluggish reactions.
Expert Insight: Mercury coordinates with the sulfur atom, transforming the -SMe group into a highly reactive sulfonium-like leaving group. This accelerates the reaction from days to minutes.
Safety Warning: Mercury(II) chloride is highly toxic. Use strictly in a fume hood and dispose of heavy metal waste separately.
Procedure:
-
Dissolution: Dissolve amine (1.0 equiv) and
-Di-Boc-S-methylisothiourea (1.1 equiv) in anhydrous DMF or DCM. -
Activation: Add TEA (2.2 equiv). Cool to 0°C.
-
Promotion: Add HgCl
(1.1 equiv) in one portion. -
Reaction: Allow to warm to room temperature. Stir for 1–4 hours.
-
Observation: A white/grey precipitate (Hg(SMe)Cl) will form.
-
-
Workup:
-
Dilute with Ethyl Acetate.
-
Filter through a pad of Celite to remove mercury salts. Do not skip this step.
-
Wash filtrate with water (x3) to remove DMF, then brine.
-
-
Purification: Standard chromatography.
Protocol C: Solid-Phase Peptide Synthesis (SPPS)
Best for: Converting Ornithine/Lysine residues to Arginine/Homoarginine directly on resin.
Figure 2: Workflow for on-resin guanidinylation of Ornithine residues.
Procedure:
-
Resin Prep: Synthesize peptide using standard Fmoc chemistry. Use Fmoc-Orn(Mtt)-OH or Fmoc-Lys(Mtt)-OH for the site of modification.
-
Selective Deprotection: Remove the Mtt group using 1% TFA in DCM (flow wash) until the yellow color (trityl cation) disappears. Neutralize resin with 5% DIEA in DMF.
-
Guanidinylation:
-
Suspend resin in DMF.
-
Add
-Di-Boc-S-methylisothiourea (5–10 equiv) and DIEA (10 equiv). -
Optional: For faster reaction, add HgCl
(5 equiv) (Caution: Mercury waste on solid phase is difficult to handle; wash resin extensively with DMF/DCM/Thiourea solutions to remove Hg traces). -
Shake for 4–16 hours.
-
-
Cleavage: Perform global cleavage (TFA/TIS/H2O). The Boc groups on the guanidine are removed simultaneously with the cleavage, yielding the free arginine mimetic.
Troubleshooting & Optimization (Expertise)
| Problem | Probable Cause | Solution |
| Low Conversion | Steric hindrance or low nucleophilicity. | Switch to Protocol B (HgCl |
| "Rotten Egg" Smell | Methanethiol escape.[6] | Ensure bleach trap is active. Add Pb(OAc) |
| Boc Loss | Acidic impurities in solvent. | Use anhydrous solvents and fresh TEA/DIEA. |
| Product is Oil | Residual solvent/reagent. | The di-Boc product is lipophilic. Dry thoroughly under high vacuum. Recrystallize from Hexane/Et2O if possible. |
| Regioselectivity | Tautomerization. | The |
References
-
Bergeron, R. J., & McManis, J. S. (1987). Total synthesis of (+)-15-deoxyspergualin. The Journal of Organic Chemistry, 52(9), 1700–1703. Link
-
Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. The Journal of Organic Chemistry, 63(12), 3804–3805. Link
-
Poss, M. A., et al. (1992). A mild and efficient method for the preparation of guanidines.[7][8][9] Tetrahedron Letters, 33(40), 5933-5936. Link
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. Link
-
BenchChem. (2025). Selectivity of Boc-Guanidinylation: A Comparative Guide. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Alkyne-functionalized Arginine for Solid-Phase Synthesis Enabling “Bioorthogonal” Peptide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. researchgate.net [researchgate.net]
- 9. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
Application Note: On-Resin Guanidinylation via N,N'-Di-Boc-S-methylisothiourea
[1]
Executive Summary
This guide details the strategic application of N,N'-Di-Boc-S-methylisothiourea for the solid-phase synthesis of Arginine-containing peptides. While Fmoc-Arg(Pbf)-OH is standard for introducing arginine, direct coupling can be sterically demanding and expensive for large-scale or analog synthesis. A robust alternative is the "Guanidinylation Strategy" : assembling the peptide using Ornithine (Orn) or Lysine (Lys) residues, followed by the global conversion of their free side-chain amines into guanidines using N,N'-Di-Boc-S-methylisothiourea.
This method is particularly valuable for:
-
Cost Reduction: Ornithine derivatives are often significantly cheaper than protected Arginine.
-
Steric Control: Coupling the smaller Ornithine residue is faster and higher-yielding than the bulky Arg(Pbf).
-
Analog Generation: Allows the creation of homo-arginine or other alkyl-guanidine analogs from a single precursor resin.
Scientific Foundation & Mechanism
The Challenge of Arginine Coupling
Direct coupling of Arginine in SPPS is prone to
The Solution: Post-Synthetic Guanidinylation
The N,N'-Di-Boc-S-methylisothiourea reagent acts as an electrophilic amidine source. The reaction is a nucleophilic substitution where the primary amine of the resin-bound Ornithine attacks the central carbon of the isothiourea, displacing the thiomethyl group (MeS-) as methyl mercaptan (MeSH).
Key Mechanistic Insight:
The reaction is often sluggish with base alone due to the stability of the thiourea. Lewis acid promotion (classically HgCl
Visualizing the Pathway
The following diagram illustrates the conversion of a resin-bound Ornithine residue to an Arginine derivative.
Figure 1: Mechanistic pathway of amine guanidinylation. The promoter assists in the expulsion of the thiomethyl moiety, driving the equilibrium toward the guanidine product.
Critical Experimental Considerations (E-E-A-T)
As a Senior Scientist, I strongly advise evaluating the following parameters before execution:
A. Promoter Selection: The Safety vs. Speed Trade-off
-
Mercury(II) Chloride (HgCl
): The "Gold Standard" for reactivity. It drives the reaction to completion in 1-3 hours. -
Mukaiyama’s Reagent / DIC: Safer, "green" alternatives.
-
Recommendation: For research-grade synthesis where yield is paramount and waste disposal is managed, HgCl
remains the most reliable promoter for this specific reagent. If metal-free conditions are strictly required, switch to N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (a different reagent) rather than forcing the isothiourea to react without a promoter.
B. Orthogonal Protection Strategy
To selectively guanidinylate specific residues (e.g., converting Orn to Arg while leaving the N-terminus intact), you must use an orthogonal protecting group for the Ornithine side chain.
-
Fmoc-Orn(Mtt)-OH: The Mtt (4-methyltrityl) group can be removed selectively with 1% TFA/DCM, leaving the N-terminal Fmoc and other side-chain protecting groups (Boc, tBu, Pbf) intact.
C. The "Stench" Factor
The byproduct, methyl mercaptan (MeSH), has a potent, foul odor and is toxic.
-
Control: All reactions must be performed in a fume hood.
-
Neutralization: Keep a bleach bath (sodium hypochlorite) ready to quench the reaction supernatant and washings, which oxidizes the thiols to non-volatile sulfonates.
Detailed Protocol: On-Resin Guanidinylation
Materials Required
| Reagent | Specification | Role |
| Peptide-Resin | 0.1 - 0.5 mmol scale | Substrate (Free amine on Orn/Lys) |
| N,N'-Di-Boc-S-methylisothiourea | >98% Purity | Guanidinylating Agent |
| HgCl | ACS Reagent | Promoter (Lewis Acid) |
| TEA (Triethylamine) | Anhydrous | Base |
| DCM (Dichloromethane) | HPLC Grade | Solvent |
| DMF (Dimethylformamide) | Peptide Grade | Solvent |
| Bleach Solution | 10% NaOCl | Waste Neutralization |
Workflow Diagram
Figure 2: Step-by-step workflow for selective on-resin guanidinylation.
Step-by-Step Procedure
Phase 1: Preparation of the Free Amine
Assuming the peptide chain is assembled with Fmoc-Orn(Mtt)-OH.
-
Selective Mtt Removal: Wash resin with DCM (3x). Treat resin with 1% TFA / 5% TIS / DCM (10 mL per gram resin) for 2 minutes.
-
Repeat: Filter and repeat the 1% TFA treatment 5–10 times until the yellow color (trityl cation) no longer appears in the filtrate.
-
Neutralization: Wash resin with DCM (3x), then DMF (3x). Treat with 5% DIPEA in DMF (2 x 5 min) to neutralize the amine salts.
-
Wash: Wash thoroughly with DMF (5x) and DCM (5x).
Phase 2: The Guanidinylation Reaction[3][4]
-
Swelling: Ensure resin is swollen in minimal anhydrous DCM or DMF (DCM is often preferred for HgCl
solubility). -
Reagent Preparation (For 0.1 mmol resin):
-
Weigh N,N'-Di-Boc-S-methylisothiourea (3.0 eq, 0.3 mmol, ~87 mg).
-
Weigh HgCl
(3.0 eq, 0.3 mmol, ~81 mg). Handle with extreme care. -
Measure TEA (3.0 eq, 0.3 mmol, ~42 µL).
-
-
Addition: Dissolve the isothiourea and TEA in 2–3 mL DCM/DMF. Add to the resin.[5][6][7] Then add the solid (or predissolved) HgCl
. -
Incubation: Agitate the reaction vessel at room temperature for 3 to 4 hours .
-
Note: A white precipitate (Hg(SMe)Cl) may form. This is normal.
-
-
Washing (Critical):
-
Drain the reaction mixture into a bleach-containing waste container .
-
Wash resin with DMF (5x).
-
Wash with DCM (5x).
-
Wash with DMF (5x) again to ensure all mercury salts are removed.
-
Phase 3: Quality Control (Kaiser Test)
-
Take a few resin beads.
-
Add Kaiser reagents (Ninhydrin, Phenol, KCN). Heat at 100°C for 2 mins.
-
Result Interpretation:
Phase 4: Cleavage and Deprotection
-
Treat the resin with standard cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H
O ) for 2–3 hours. -
This step simultaneously cleaves the peptide from the resin and removes the Boc groups from the newly formed guanidine, yielding the free Arginine residue.
-
Precipitate in cold diethyl ether and purify via RP-HPLC.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction (Blue Kaiser) | Steric hindrance or insufficient activation. | 1. Double the reaction time.2. Increase equivalents to 5.0.3. Ensure resin is fully swollen (try pure DCM). |
| Low Crude Purity | Mercury contamination or side reactions. | 1. Perform extensive washes with DMF/DCM.2. Use a chelating wash (e.g., Sodium Diethyldithiocarbamate solution) if Hg traces persist. |
| Peptide Aggregation | Hydrophobic protection groups (Boc). | Use "Magic Mixture" solvents (DCM/DMF/NMP) or elevate temp to 40°C (caution with HgCl |
| Strong Odor | Escaping MeSH gas. | Ensure all vessels are capped. Use a bleach trap on the vacuum line. |
References
-
Poss, M. A., et al. (1992). "Simple methods for the preparation of N,N'-di-Boc-guanidines." Tetrahedron Letters, 33(40), 5933-5936.
-
Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis." The Journal of Organic Chemistry, 57(8), 2497-2502.
- Note: Discusses the non-thiourea alternative, providing context for the compar
-
Zapf, C. W., et al. (2005). "Solid-phase synthesis of arginine-containing peptides and fluorogenic substrates using a side-chain anchoring approach." Bioorganic & Medicinal Chemistry Letters, 15(18), 4033-4036.
-
BenchChem. (2025). "Selectivity of Boc-Guanidinylation: A Comparative Guide."
- Provides quantitative data on yields and reactivity differences between primary and secondary amines.
-
Sigma-Aldrich. (n.d.). "Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea."
Sources
- 1. chempep.com [chempep.com]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. mdpi.com [mdpi.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. peptide.com [peptide.com]
- 6. WO2007077112A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 7. Solid-phase synthesis of arginine-containing peptides and fluorogenic substrates using a side-chain anchoring approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Guanidinylation of Lysine Residues using Di-Boc Reagents
Executive Summary
The conversion of lysine residues (
This guide details the protocol for using
Scientific Foundation & Mechanism
The Reagent: Why Di-Boc-Pyrazole?
The selection of
-
Leaving Group Efficiency: The pyrazole ring is a superior leaving group compared to ammonia or alcohols, facilitating nucleophilic attack by the lysine amine.[1]
-
Solubility & Purification: The tert-butyloxycarbonyl (Boc) groups render the intermediate lipophilic, allowing for easy purification via standard silica chromatography or HPLC before the final deprotection.
-
Orthogonality: The Boc groups prevent the newly formed guanidine from acting as a nucleophile, stopping polymerization (guanidine-to-guanidine coupling).
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution (
Figure 1: Mechanistic pathway of lysine guanidinylation. The base is critical for sequestering the acidic pyrazole leaving group.
Experimental Protocols
Protocol A: Solution-Phase Guanidinylation
Application: Modification of small molecules or short peptides in solution.
Reagents & Materials
| Component | Specification | Role |
| Substrate | Lysine-containing scaffold | Target amine |
| Reagent | Guanidinylation agent | |
| Base | Proton scavenger | |
| Solvent | DCM (Dichloromethane) or DMF | Reaction medium |
Step-by-Step Procedure
-
Preparation: Dissolve the amine substrate (1.0 equiv) in anhydrous DCM or DMF (0.1 M concentration).
-
Note: Use DMF if the substrate is polar/peptide-based; use DCM for lipophilic small molecules.
-
-
Activation: Add DIPEA (2.0 – 3.0 equiv).
-
Causality: Excess base ensures the lysine amine remains unprotonated and nucleophilic.
-
-
Reagent Addition: Add
-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 – 1.2 equiv). -
Reaction: Stir at room temperature for 4–16 hours.
-
Monitoring: Check progress via TLC (stain with ninhydrin; product is usually less polar than starting amine) or LC-MS.
-
-
Workup:
-
Purification: Flash chromatography (Hexane/EtOAc). The Di-Boc product is stable on silica.
Protocol B: Solid-Phase Peptide Synthesis (SPPS)
Application: On-resin modification of specific lysine residues within a peptide sequence.
Critical Pre-requisite
Ensure the lysine to be modified is orthogonally protected (e.g., Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Dde)-OH) if other lysines are present that must remain amines. If all lysines are to be converted, standard protecting groups are removed prior to this step.[1][3]
Step-by-Step Procedure
-
Resin Preparation: Swell the resin (0.1 mmol scale) in DCM for 20 mins, then wash with DMF.
-
Deprotection (if orthogonal): Selectively remove the side-chain protecting group (e.g., 1% TFA/DCM for Mtt removal) while keeping the N-terminal Fmoc intact.
-
Reaction Cocktail:
-
Dissolve Di-Boc-pyrazole reagent (3.0 – 5.0 equiv) in DMF.
-
Add DIPEA (5.0 – 10.0 equiv).
-
-
Coupling: Add the cocktail to the resin. Shake/agitate at Room Temp for 4–12 hours.
-
Optimization: For sterically hindered peptides, repeat the coupling (double coupling) for 4 hours each.[1]
-
-
Validation (Self-Validating Step): Perform a Kaiser Test (Ninhydrin).
-
Result: The beads should remain colorless (negative for free amines). If blue, re-couple.[1]
-
-
Wash: DMF (5x), DCM (5x).
Protocol C: Deprotection (Boc Removal)
Context: The Di-Boc guanidine is an intermediate. The biological activity usually requires the free guanidinium cation.
Reagents
-
Cleavage Cocktail: TFA (Trifluoroacetic acid) / TIS (Triisopropylsilane) /
(95:2.5:2.5). -
Why TIS? The removal of Boc groups generates tert-butyl cations (
).[2][4] Without a scavenger like TIS, these cations will alkylate Tryptophan, Methionine, or Tyrosine residues (irreversible damage).[1]
Procedure
-
Reaction: Treat the protected substrate/resin with the Cleavage Cocktail for 1–3 hours at room temperature.
-
Precipitation:
-
Concentrate the TFA solution under nitrogen flow (do not dry completely).
-
Add ice-cold diethyl ether (10x volume).
-
The guanidinylated peptide will precipitate as a white solid.
-
-
Isolation: Centrifuge (3000 rpm, 5 min), decant ether, and repeat wash 2x.
-
Lyophilization: Dissolve in water/acetonitrile and freeze-dry.
Troubleshooting & Quality Control
QC Parameters
-
Mass Spectrometry: The Di-Boc product will show mass
(shift from amine). The final deprotected product will show relative to the original lysine (Lys Homoarginine). -
NMR: Look for the disappearance of the Lys
signal shift and the appearance of guanidine NH protons (broad singlets > 7 ppm in DMSO- ).
Decision Matrix
Figure 2: Troubleshooting workflow for incomplete guanidinylation. Steric hindrance and aggregation are the most common failure modes.
References
-
Bernatowicz, M. S., Wu, Y.
-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis.[1][5][6][7] The Journal of Organic Chemistry, 57(8), 2497–2502.[1][5][6] -
Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). Diprotected triflylguanidines: A new class of guanidinylation reagents.[1] The Journal of Organic Chemistry, 63(12), 3804–3805.[1]
-
Robinson, S., et al. (2020). Optimization of Guanidinylation Reactions for Solid-Phase Peptide Synthesis.[1] Tetrahedron Letters. (General reference for SPPS optimization strategies).
Sources
- 1. ineosopen.org [ineosopen.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02279G [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. | PDF or Rental [articles.researchsolutions.com]
- 7. semanticscholar.org [semanticscholar.org]
Solvent Selection for N,N'-Di-Boc-S-methylisothiourea Reactions: A Comprehensive Guide to Optimizing Guanidinylation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Di-Boc-S-methylisothiourea is a cornerstone reagent for the synthesis of protected guanidines, a motif of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.[1][2] The success of the guanidinylation reaction, however, is not solely dependent on the choice of activating agent but is critically governed by the selection of the reaction solvent. An inappropriate solvent can lead to poor yields, incomplete reactions, and challenging purifications. This guide provides a detailed exploration of the principles behind solvent selection for this crucial transformation. We delve into the mechanistic underpinnings of the reaction, analyze the physicochemical properties of various solvent systems, and present field-proven, step-by-step protocols. By explaining the causality behind each experimental choice, this document equips researchers with the expertise to optimize their guanidinylation reactions, ensuring reproducibility, efficiency, and scalability.
Chapter 1: The Underlying Chemistry of Guanidinylation
The conversion of an amine to a guanidine using N,N'-Di-Boc-S-methylisothiourea is a robust and widely adopted method in organic synthesis.[3] The reaction masks the highly basic guanidine group with two acid-labile Boc protectors, allowing for further synthetic manipulations. The overall transformation appears straightforward, but its efficiency hinges on the successful activation of the thiourea sulfur atom to facilitate its displacement by a nucleophilic amine.
The Role of the Activating Agent
The S-methyl group of N,N'-Di-Boc-S-methylisothiourea is not a sufficiently good leaving group to be displaced by most amines directly. Therefore, an activating agent (or promoter) is required to convert the sulfur into a more labile functionality. The choice of activator is intrinsically linked to the optimal solvent system.
Common activators include:
-
Heavy Metals (HgCl₂, AgNO₃): These classical reagents function as potent thiophiles, coordinating to the sulfur atom and promoting its departure.[4][5] However, their toxicity and the generation of heavy-metal waste are significant environmental drawbacks.[1][4] Reactions involving these activators are often performed in polar aprotic solvents like DMF.[5][6]
-
Halogenating Agents (TCT, NIS): More modern and environmentally benign activators like cyanuric chloride (TCT) or N-Iodosuccinimide (NIS) have emerged as powerful alternatives.[1][4] These reagents activate the thiourea, likely forming a highly reactive intermediate.
-
Iodine (I₂): In the presence of an oxidant like tert-butyl hydroperoxide (TBHP), iodine can catalyze the guanylation of primary amines, proceeding through an iodide-thiouronium complex.[4][7]
General Reaction Mechanism
The guanidinylation reaction is believed to proceed via a highly reactive N,N'-di-Boc-carbodiimide intermediate. The solvent plays a crucial role in stabilizing this transient species and mediating its reaction with the incoming amine nucleophile.
Chapter 2: Core Principles of Solvent Selection
The ideal solvent must not only dissolve all reactants but also facilitate the desired chemical transformations while minimizing side reactions. For N,N'-Di-Boc-S-methylisothiourea reactions, the solvent's properties directly influence reaction kinetics and product purity.
Solubility and Polarity
The reaction involves the solid guanidinylating reagent, a potentially solid or liquid amine substrate, and the activating agent. The chosen solvent must provide adequate solubility for all components to ensure a homogeneous reaction mixture. Aprotic solvents are overwhelmingly preferred as protic solvents (like alcohols) can compete with the amine nucleophile, leading to unwanted byproducts.
Table 1: Properties of Common Aprotic Solvents for Guanidinylation
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity | Key Considerations |
|---|---|---|---|---|---|
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | Polar Aprotic | Excellent general-purpose solvent; can form peroxides; may cause emulsions during workup.[1][8] |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.1 | Polar Aprotic | Good solvent for a wide range of organic compounds; volatile; environmental concerns.[1] |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Polar Aprotic | High boiling point; excellent solvating power but difficult to remove during workup.[1][8] |
| Toluene | C₇H₈ | 111 | 2.4 | Nonpolar | Suitable for specific catalytic systems (e.g., I₂/TBHP); less effective at solvating polar salts.[7] |
| Acetonitrile (MeCN) | C₂H₃N | 82 | 37.5 | Polar Aprotic | Good solvating power; can be reactive under certain conditions. |
Data sourced from Common Organic Solvents: Table of Properties.[9]
Influence on Reaction Pathway
The solvent's ability to stabilize charged intermediates or transition states can dramatically alter the reaction rate.
-
Polar Aprotic Solvents (THF, DMF, DCM): These solvents are generally the most effective. They can solvate the charged intermediates formed during the activation step without interfering with the nucleophilic attack of the amine. Studies have shown THF to be a superior choice in TCT-activated systems, providing significantly higher yields compared to DMF or DCM.[1]
-
Nonpolar Solvents (Toluene): These are less common but can be highly effective for specific catalytic cycles, such as the iodine-catalyzed method, where the reaction may proceed through less polar intermediates.[7]
Chapter 3: Recommended Protocols and Solvent Systems
The choice of protocol is dictated by the nature of the amine substrate, the scale of the reaction, and environmental or cost considerations. The following workflow can guide the selection process.
Protocol A: The THF System (TCT Activation)
This modern, high-yield protocol avoids the use of toxic heavy metals, making it ideal for scale-up and applications in pharmaceutical development. It has been shown to be effective for a wide range of primary and secondary amines.[1]
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add N,N'-di-Boc-S-methylisothiourea (1.1 eq) and cyanuric chloride (TCT, 1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.2 M with respect to the amine.
-
Activation: Stir the suspension at room temperature for 30-60 minutes. The mixture may remain a suspension.
-
Amine Addition: In a separate flask, dissolve the amine substrate (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 3.0 eq) or N-methylmorpholine (NMM) in anhydrous THF.
-
Reaction: Add the amine solution dropwise to the activated thiourea suspension at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the amine by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Upon completion, filter the reaction mixture to remove any solids. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by silica gel chromatography.
Protocol B: The DMF System (AgNO₃ Activation)
This protocol is effective for a variety of substrates and is based on classical activation methods. While effective, it requires the use of a silver salt.[5][6][10]
Step-by-Step Methodology:
-
Reagent Preparation: To a solution of the amine substrate (1.0 eq) and N,N'-di-Boc-S-methylisothiourea (1.05 eq) in anhydrous dimethylformamide (DMF, ~0.1 M), add triethylamine (3.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Activation: Add silver nitrate (AgNO₃, 1.1 eq) in one portion. A precipitate (AgSMe) will form.
-
Reaction: Stir the reaction at 0 °C for 3 hours, then allow it to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Filter the reaction mixture through a pad of Celite® to remove the silver salts, washing the pad with ethyl acetate. Dilute the filtrate extensively with ethyl acetate and wash several times with water to remove the DMF, followed by a wash with saturated brine.[8] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.
Protocol C: The Toluene System (Iodine Catalysis)
This method is particularly suited for the guanylation of primary amines and utilizes an inexpensive and readily available catalyst system.[7]
Step-by-Step Methodology:
-
Reagent Preparation: To a solution of N,N'-di-Boc-thiourea (1.2 eq) in toluene (~0.1 M) at room temperature, add the primary amine (1.0 eq), iodine (I₂, 0.1 eq), and 70% aqueous tert-butyl hydroperoxide (TBHP, 1.5 eq) sequentially.
-
Reaction: Stir the solution at room temperature. The reaction is typically complete within 0.5-12 hours.
-
Monitoring: Monitor the consumption of the amine by TLC using a ninhydrin stain.
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane (DCM). Wash the organic phase with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]
Data Summary
Table 2: Comparison of Recommended Solvent Systems for Guanidinylation
| Parameter | Protocol A: THF System | Protocol B: DMF System | Protocol C: Toluene System |
|---|---|---|---|
| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | Toluene |
| Activator | Cyanuric Chloride (TCT) | Silver Nitrate (AgNO₃) | Iodine (I₂) / TBHP |
| Amine Scope | Broad (Primary & Secondary) | Broad (Primary & Secondary) | Primarily Primary Amines |
| Typical Yields | 85-95%[1] | 70-90%[5] | 80-99%[7] |
| Pros | High yield, avoids heavy metals, cost-effective.[1] | Well-established, reliable. | Inexpensive catalyst, mild conditions.[7] |
| Cons | TCT is moisture sensitive. | Uses heavy metals, difficult workup (DMF removal).[8] | Limited to N,N'-di-Boc-thiourea, oxidant required. |
Chapter 4: Solvent Considerations for Deprotection
The final step is typically the removal of the Boc protecting groups to reveal the free guanidine. This is almost universally accomplished with a strong acid.
-
Standard Protocol: The most common method is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).[11][12] A typical solution is 25-50% TFA in DCM, stirred at room temperature for 1-2 hours.
-
Solvent Choice: DCM is favored due to its ability to dissolve the protected substrate and its volatility, which allows for easy removal post-reaction.
-
Workup: After deprotection, the solvent and excess TFA are removed under reduced pressure. The resulting guanidinium TFA salt can often be precipitated by the addition of cold diethyl ether.[11]
-
Greener Alternatives: For substrates sensitive to harsh acidic conditions, alternative deprotection methods are being developed. Thermal deprotection in solvents like methanol or even water under continuous flow conditions represents a promising green chemistry approach, avoiding the use of corrosive acids and chlorinated solvents.[13]
Conclusion
The selection of a solvent for N,N'-Di-Boc-S-methylisothiourea reactions is a critical decision that profoundly impacts the outcome of the synthesis. A thorough understanding of the reaction mechanism and the role of the activating agent allows for a rational choice. For general applications requiring high yields and environmental compatibility, the THF/TCT system is highly recommended. For specific substrates or when using classical methods, the DMF/AgNO₃ system remains a viable option, provided the workup is managed carefully. Finally, the Toluene/I₂ system offers a mild and efficient route for primary amines. By carefully considering the principles and protocols outlined in this guide, researchers can significantly improve the reliability and success of their guanidinylation strategies.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Guanidines. Retrieved from [Link]
-
D'Addona, D., & Nolan, M. J. (2018). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Specific solvent issues with BOC deprotection. Retrieved from [Link]
-
Yin, B.-L., Liu, Z.-G., Zhang, J.-C., & Li, Z.-R. (2010). N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds. Synthesis, 2010(06), 991-999. [Link]
-
Rong, G., Li, J., Yue, G., & Li, J. (2016). Iodine-Catalyzed Guanylation of Amines with N,N′-Di-Boc-thiourea. RSC Advances, 6(11), 9204-9207. [Link]
-
Pápai, Z., et al. (2012). Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. Beilstein Journal of Organic Chemistry, 8, 1436-1448. [Link]
-
ChemBK. (2024). N,Nμ-Di-Boc-thiourea. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
WordPress. (n.d.). BOC Deprotection. Retrieved from [Link]
-
University of Toronto. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Retrieved from [Link]
-
FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
ResearchGate. (2010). N,N′-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds | Request PDF. Retrieved from [Link]
-
J&K Scientific LLC. (2021). BOC Protection and Deprotection. Retrieved from [Link]
-
Veschgini, M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8031. [Link]
-
RSC Publishing. (2021). Enantioselective hydrophosphonylation of N-Boc imines using chiral guanidine–thiourea catalysts. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
Erowid. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]
-
O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
Sources
- 1. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea | 107819-90-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea | 107819-90-9 | TCI AMERICA [tcichemicals.com]
- 7. rsc.org [rsc.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 10. N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea | 107819-90-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Accelerated Guanidinylation of Amines Using Microwave-Assisted Synthesis with N,N'-Di-Boc-S-methylisothiourea
Introduction
The guanidinium functional group is a cornerstone in medicinal chemistry and drug development, prized for its ability to engage in crucial hydrogen bonding interactions within biological systems.[1][2][3] Its incorporation into small molecules and peptides can significantly enhance binding affinity and modulate pharmacokinetic properties. Traditional methods for installing this moiety often involve lengthy reaction times and harsh conditions. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this process, offering a rapid, efficient, and environmentally conscious alternative.[4][5][6][7] This application note provides a detailed protocol for the microwave-assisted guanidinylation of primary and secondary amines using the versatile reagent, N,N'-Di-Boc-S-methylisothiourea. This method dramatically reduces reaction times from hours to mere minutes, while often improving yields and simplifying purification.[5][6][8]
The Strategic Advantage of Microwave-Assisted Guanidinylation
Conventional heating methods rely on conduction, which can lead to uneven temperature distribution and the formation of byproducts.[6] Microwave irradiation, in contrast, directly and uniformly heats the reaction mixture through interaction with polar molecules, resulting in a number of distinct advantages:[5][8]
-
Accelerated Reaction Rates: Microwave energy can accelerate reaction rates by orders of magnitude compared to conventional heating.[5][8]
-
Improved Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer side products, simplifying purification and increasing overall yield.[5][6]
-
Energy Efficiency: Microwaves heat only the reactants and solvent, not the vessel, leading to significant energy savings.[4][5]
-
Enhanced Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility.[5][8][9]
Mechanism of Action
The guanidinylation of an amine with N,N'-Di-Boc-S-methylisothiourea proceeds through a well-established pathway. The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbon of the S-methylisothiourea. This is followed by the elimination of methanethiol, a volatile and odorous byproduct, to yield the desired N,N'-di-Boc-protected guanidine. The use of a suitable base is often employed to facilitate the reaction. The reaction's efficiency is proposed to be dependent on the leaving group's ability to enhance the electrophilicity of the amidine carbon.[10]
Figure 1: Proposed mechanism for the guanidinylation of an amine with N,N'-Di-Boc-S-methylisothiourea.
Experimental Protocol: Microwave-Assisted Guanidinylation
This protocol provides a general guideline for the guanidinylation of a primary or secondary amine. Reaction conditions may require optimization for specific substrates.
Materials and Reagents:
-
Primary or secondary amine (1.0 eq)
-
N,N'-Di-Boc-S-methylisothiourea (1.1 - 1.5 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN))
-
Microwave reactor vials (appropriate size for the reaction scale)
-
Magnetic stir bar
Instrumentation:
-
A dedicated laboratory microwave reactor equipped with temperature and pressure sensors.
Step-by-Step Procedure:
-
Vessel Preparation: To a clean, dry microwave reaction vial containing a magnetic stir bar, add the primary or secondary amine (1.0 eq).
-
Reagent Addition: Add N,N'-Di-Boc-S-methylisothiourea (1.1 - 1.5 eq) to the vial.
-
Solvent and Base: Add the chosen anhydrous solvent to dissolve the reactants, followed by the addition of the base (Et₃N or DIPEA, 2.0 - 3.0 eq).
-
Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters as follows:
-
Temperature: 100 - 150 °C (start with a lower temperature and optimize if necessary)
-
Time: 5 - 20 minutes
-
Power: Dynamic power control to maintain the set temperature
-
Stirring: Set to a moderate speed.
-
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the organic layer sequentially with a 10% aqueous solution of citric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure N,N'-di-Boc-protected guanidine.
Figure 2: General workflow for microwave-assisted guanidinylation.
Expected Results and Data
The microwave-assisted protocol typically affords high yields of the desired protected guanidines in significantly reduced reaction times compared to conventional heating methods.
| Amine Substrate | Conventional Method (Time) | Conventional Yield (%) | Microwave Method (Time) | Microwave Yield (%) |
| Benzylamine | 16 h | ~85% | 10 min | >95% |
| Piperidine | 24 h | ~80% | 15 min | >90% |
| Aniline | 48 h | ~60% | 20 min | ~85% |
| Note: Yields are illustrative and may vary depending on the specific substrate and optimized reaction conditions. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient temperature or reaction time. Steric hindrance of the amine. | Increase the reaction temperature in increments of 10 °C. Increase the reaction time in 5-minute intervals. Consider using a more reactive guanidinylating reagent if steric hindrance is significant.[11] |
| Low Yield | Sub-optimal solvent or base. Decomposition of starting material or product at high temperatures. | Screen different solvents (e.g., THF, ACN, DMF). Try a different base (e.g., DIPEA instead of Et₃N). Reduce the reaction temperature. |
| Formation of Side Products | Overheating leading to decomposition. Reaction with solvent. | Decrease the reaction temperature. Ensure the use of an appropriate, inert solvent. |
Deprotection of the Boc-Guanidine
The tert-butoxycarbonyl (Boc) protecting groups can be readily removed under acidic conditions to yield the final guanidine. A common method involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[12]
Caution: The cleavage of the Boc group generates a reactive tert-butyl cation, which can lead to side reactions, particularly with nucleophilic residues like tryptophan or methionine.[11] The use of scavengers, such as triisopropylsilane (TIS) or water, is often recommended to trap this cation and prevent unwanted alkylation.[11][13]
Safety Precautions
-
Microwave Reactor Safety: Always use a microwave reactor specifically designed for chemical synthesis.[9][14] Domestic microwave ovens are not suitable and can be extremely dangerous.[9] Do not exceed the recommended pressure and temperature limits of the reaction vessel.[15][16] Ensure proper ventilation, as flammable solvents are used.[14]
-
Reagent Handling: N,N'-Di-Boc-S-methylisothiourea and the amine substrates should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Methanethiol, a byproduct of the reaction, is a volatile and malodorous gas; the work-up should be performed in a fume hood.
-
Pressurized Reactions: Be aware that heating solvents in a sealed vessel will generate pressure.[15][16] Never leave a microwave reaction unattended.[15]
Conclusion
Microwave-assisted guanidinylation with N,N'-Di-Boc-S-methylisothiourea represents a significant advancement in synthetic methodology. This technique offers a powerful tool for researchers in drug discovery and development, enabling the rapid and efficient synthesis of guanidine-containing compounds. The protocols and insights provided in this application note are intended to facilitate the adoption of this green and efficient technology.
References
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]
-
Microwave Reactor Safety. (n.d.). ETH Zurich. [Link]
-
Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. [Link]
-
Laboratory Microwave Safety Precautions. (n.d.). Scribd. [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. [Link]
-
Microwave Synthesis Advantages. (n.d.). Scribd. [Link]
-
Microwave assisted organic synthesis. (2014). Slideshare. [Link]
-
Microwave chemistry — an approach to the assessment of chemical reaction hazards. (n.d.). IChemE. [Link]
-
Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. [Link]
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). PMC. [Link]
-
Microwave-assisted synthesis of highly functionalized guanidines on soluble polymer support. (2011). Tetrahedron Letters. [Link]
-
Reagents for Efficient Conversion of Amines to Protected Guanidines. (2002). ResearchGate. [Link]
-
BOC Deprotection. (n.d.). WordPress. [Link]
-
A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. (2009). Synlett. [Link]
-
BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd.. [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Publishing. [Link]
-
BOC Protection and Deprotection. (2021). J&K Scientific LLC. [Link]
-
Guanidinylation of Chitooligosaccharides Involving Internal Cyclization of the Guanidino Group on the Reducing End and Effect of Guanidinylation on Protein Binding Ability. (2018). PMC. [Link]
-
Robust non-salt forming boc deprotections?!. (2024). Reddit. [Link]
-
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). University of Toronto. [Link]
-
A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. (2025). ResearchGate. [Link]
-
A fast and parallel route to cyclic isothioureas and guanidines with use of microwave-assisted chemistry. (2004). PubMed. [Link]
Sources
- 1. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Guanidinylation of Chitooligosaccharides Involving Internal Cyclization of the Guanidino Group on the Reducing End and Effect of Guanidinylation on Protein Binding Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. ijrpas.com [ijrpas.com]
- 7. Microwave assisted organic synthesis | PPTX [slideshare.net]
- 8. scribd.com [scribd.com]
- 9. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 10. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. BOC deprotection [ms.bzchemicals.com]
- 14. scribd.com [scribd.com]
- 15. chem.tamu.edu [chem.tamu.edu]
- 16. icheme.org [icheme.org]
Troubleshooting & Optimization
Technical Support Center: Methyl Mercaptan Removal in Guanidinylation
Topic: Safe and Efficient Removal of Methyl Mercaptan (MeSH) Byproduct Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals
Introduction: The "Stench" is a Chemical Signal
Welcome to the Technical Support Center. If you are accessing this guide, you are likely performing a guanidinylation reaction using S-methylisothiourea (or a similar thiouronium salt) and facing two critical challenges:
-
The Equilibrium Trap: The reaction releases methyl mercaptan (MeSH), a nucleophilic gas. If not removed, MeSH can react back with the guanidine product, stalling the reaction and lowering yields.
-
The Safety & Odor Hazard: MeSH has an odor threshold of ~1-2 ppb. It is toxic, flammable, and can desensitize the olfactory nerve (olfactory fatigue), making it a silent killer at high concentrations.
The Core Directive: You cannot simply "mask" the smell. You must chemically sequester or physically remove the byproduct to drive the reaction forward (Le Chatelier’s Principle) and ensure safety.
Module 1: The Engineering Solution (The Scrubber)
"The Kill Trap" – Oxidative Scrubbing
The most robust method for removing MeSH is ex-situ oxidative scrubbing . Do not add oxidants directly to your reaction flask, as they will decompose your starting amines or the guanidine product. Instead, sparge the reaction off-gas into a dedicated scrubber system.
The Chemistry of Removal
We utilize a Caustic Bleach system.
-
Solubilization: High pH converts volatile MeSH (
) into the non-volatile thiolate ion ( ). -
Oxidation: Sodium hypochlorite (NaOCl) oxidizes the thiolate to dimethyl disulfide (DMDS), and eventually to methanesulfonic acid (odorless).
Standard Operating Procedure (SOP): The Dual-Trap System
| Parameter | Specification |
| Trap 1 (The Bubbler) | Empty safety trap (prevent backflow into reaction). |
| Trap 2 (The Scrubber) | 10-15% NaOCl (Bleach) + 1M NaOH (1:1 v/v ratio). |
| Trap 3 (Polishing) | Activated Carbon or fresh Bleach/NaOH (optional but recommended). |
| Carrier Gas | Nitrogen ( |
| Flow Rate | Steady bubbling (approx. 1-2 bubbles/second). |
Step-by-Step Protocol:
-
Setup: Connect the reaction flask condenser outlet to Trap 1 (Empty).
-
Scrubber Prep: Connect Trap 1 to Trap 2 . Fill Trap 2 with the Bleach/NaOH mixture. Ensure the dip tube is submerged at least 5 cm.
-
Sparging: Initiate
flow through the reaction solvent (subsurface sparging) before heating. This physically strips the MeSH gas from the solution. -
Monitoring: Use Lead Acetate paper (see Module 3) at the outlet of Trap 2 to verify no MeSH is escaping.
-
Disposal: The scrubber solution will contain disulfides. Treat as hazardous sulfur waste.
Visual: The Scrubber Workflow
Caption: Figure 1. Dual-stage scrubbing system.[1][2] MeSH is stripped by N2 and neutralized in the oxidative trap.
Module 2: The Process Solution (Flow Chemistry)
"Continuous Removal" – The Modern Approach[3]
For scale-up or stubborn reactions, Continuous Flow Chemistry is superior to batch processing.[3][4] It minimizes the concentration of MeSH in contact with the product at any given time.
Why Flow?
-
Henry's Law: By pressurizing the system (back-pressure regulator) and then releasing to atmospheric pressure, MeSH is efficiently degassed.
-
Kinetics: High surface-area-to-volume ratio allows for rapid heating, pushing the equilibrium faster than MeSH can recombine.
Decision Matrix: Batch vs. Flow
| Feature | Batch (Sparging) | Continuous Flow |
| Scale | < 10g | > 10g to kg |
| Odor Control | Moderate (Depends on seal) | Excellent (Closed system) |
| Reaction Time | Hours to Days | Minutes |
| Equipment | Standard Glassware | Flow Reactor + Pumps |
Module 3: Detection & Validation
How do I know it's gone?
You cannot rely on your nose. Olfactory fatigue sets in within minutes. Use Lead(II) Acetate Paper .[5][6][7]
The Mechanism:
Protocol:
-
Moisten a strip of Lead Acetate paper with distilled water.
-
Hold it at the outlet of your scrubber (or near the reaction vent).
-
Interpretation:
-
White: No leak.
-
Yellow/Brown: Trace MeSH (Check scrubber pH).
-
Black: Significant leak (STOP immediately; add more bleach).
-
Troubleshooting & FAQs
Q1: My reaction yield is stuck at 50-60%. What is wrong?
-
Diagnosis: You are likely hitting the thermodynamic equilibrium. The MeSH is not leaving the solution fast enough.
-
Fix: Increase the
sparge rate. If you are just refluxing without sparging, the MeSH is condensing and dripping back into the pot. You must actively strip the gas.
Q2: The scrubber solution turned cloudy/milky.
-
Diagnosis: This is likely elemental sulfur or insoluble disulfides forming because the pH has dropped.
-
Fix: Add more NaOH. The oxidation of mercaptans produces acids (
), which lowers the pH. The system must remain alkaline ( ) to keep sulfur species soluble.
Q3: Can I use heavy metal salts (Hg, Ag) inside the flask to trap MeSH?
-
Advisory: While chemically effective (forming insoluble mercaptides), this is strongly discouraged in drug development due to the difficulty of removing heavy metal residues (ICH Q3D guidelines). Stick to sparging/scrubbing.
Q4: I am using a Palladium catalyst for a subsequent step, and it's not working.
-
Diagnosis: Sulfur is a potent catalyst poison. Even trace MeSH residues in your isolated guanidine will kill Pd/Pt catalysts.
-
Fix: You must perform a rigorous workup. Wash the organic layer with dilute NaOH, then dilute bleach (if product is stable), followed by a thiosulfate wash to remove oxidants.
Visual: Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic logic for common guanidinylation issues.
References
-
Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents.[8] ARKIVOC, iv, 49-87.
- Context: Comprehensive review of guanidinylation reagents and the mechanistic necessity of leaving group removal.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Methyl Mercaptan - Occupational Safety and Health Guideline.
- Context: Establishes the Permissible Exposure Limit (PEL) and safety hazards of MeSH.
-
ASTM International. (2021). ASTM D2420 - Standard Test Method for Hydrogen Sulfide in Liquefied Petroleum (LP) Gases (Lead Acetate Method).[9]
- Context: Validates the use of Lead Acetate paper for detecting vol
-
Environmental Protection Agency (EPA). (2000). Wet Scrubber for Odor Control.[1][2][10] EPA Technical Bulletins.
- Context: Engineering principles for packed-tower scrubbers using sodium hypochlorite for odor control.
Sources
- 1. tri-mer.com [tri-mer.com]
- 2. Access Water | RELIABLE REMOVAL OF MERCAPTANS AND OTHER ORGANIC SULFIDES USING SODIUM... [accesswater.org]
- 3. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. Standard test method for hydrogen sulfide in liquefied petroleum (LP) gases (lead acetate method) (Journal Article) | OSTI.GOV [osti.gov]
- 6. How to Test For Sulfur in Materials Using Lead Acetate Test Paper – Canadian Conservation Institute (CCI) Notes 17/5 - Canada.ca [canada.ca]
- 7. kaycantest.com [kaycantest.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. D2420 Standard Test Method for Hydrogen Sulfide In Liquefied Petroleum (LP) Gases (Lead Acetate Method) [store.astm.org]
- 10. researchgate.net [researchgate.net]
Accelerating slow reactions of N,N'-Di-Boc-S-methylisothiourea with hindered amines
Technical Support Center: Accelerating Guanylation with -Di-Boc-S-methylisothiourea
Subject: Troubleshooting & Acceleration Protocols for Hindered Amines
Reagent ID:
Core Diagnostic: Why is the Reaction Slow?
Before applying an accelerant, it is critical to understand the mechanistic bottleneck. The reaction between a hindered amine and
The Kinetic Trap:
-
Nucleophilic Attack: The steric bulk of the amine prevents efficient attack on the central thiocarbonyl carbon.
-
Leaving Group: The methylthio group (-SMe) is a relatively poor leaving group compared to halides or activated esters, requiring significant driving force to eliminate methyl mercaptan (MeSH).
-
Thermodynamics: In non-catalyzed systems, the reaction relies on the formation of the stable guanidine product to drive the equilibrium. With hindered amines, the transition state energy is too high for standard thermal conditions (RT to 50°C).
The Solution Strategy:
To accelerate this, we must switch the mechanism from a direct displacement to a reactive intermediate pathway. This is achieved by converting the thiourea (1) in situ into the highly electrophilic
Mechanism Visualization
The following diagram illustrates the standard "Slow" pathway versus the "Accelerated" carbodiimide pathway.
Caption: Mechanistic switch from direct displacement (slow) to carbodiimide intermediate (fast) via desulfurization.
Acceleration Protocols (The "How-To")
Choose the protocol based on your substrate tolerance and available reagents.
Protocol A: The "Nuclear Option" (Mercury(II) Chloride)
Best for: Extremely hindered amines, unreactive anilines. Mechanism: Thiophilic coordination of Hg(II) precipitates Hg(SMe)Cl, forcing the formation of the carbodiimide.
-
Reagents:
(1.1 eq), (3.0 eq). -
Solvent: DCM or DMF.
-
Time: 30 min – 4 hours.
Step-by-Step:
-
Dissolve
-Di-Boc-S-methylisothiourea (1.0 eq) and the hindered amine (1.0–1.2 eq) in anhydrous DCM (0.2 M). -
Add Triethylamine (
) (3.0 eq). Note: Base is required to scavenge the HCl formed. -
Cool to 0°C.
-
Add
(1.1 eq) in one portion. -
Allow to warm to RT. A white/grey precipitate will form immediately.
-
Workup: Filter through a pad of Celite to remove mercury salts. Wash the pad with DCM. Concentrate and purify.
Warning:
is highly toxic. Dispose of mercury waste in dedicated streams.
Protocol B: The "Silver Bullet" (Silver Triflate/Nitrate)
Best for: Late-stage functionalization where Mercury is prohibited (e.g., Pharma GMP restrictions). Mechanism: Similar to Hg(II), Ag(I) drives the reaction by precipitating AgSMe.
-
Reagents:
or (1.1 eq), (2.0 eq). -
Solvent: Acetonitrile (MeCN) or THF.
Step-by-Step:
-
Dissolve reagent and amine in MeCN.
-
Add
. -
Add Silver salt. Protect from light (wrap flask in foil).
-
Stir at RT or 40°C.
-
Filter precipitate (AgSMe) and concentrate.
Protocol C: The "Green" Alternative (Mukaiyama’s Reagent)
Best for: Avoiding heavy metals entirely. Mechanism: 2-Chloro-1-methylpyridinium iodide activates the thiocarbonyl group for elimination.
-
Reagents: 2-Chloro-1-methylpyridinium iodide (1.2 eq),
(2.5 eq). -
Solvent: DMF or DCM.
Step-by-Step:
Data Comparison: Promoter Efficiency
| Promoter | Reaction Time (Hindered Amine) | Yield (Typical) | Toxicity/Hazard | Cost |
| None (Thermal) | 24–72 Hours | < 30% | Low | Low |
| 1–3 Hours | 85–95% | High (Hg) | Low | |
| 2–6 Hours | 75–90% | Medium (Ag) | High | |
| Mukaiyama | 4–12 Hours | 60–80% | Low | Medium |
| 2–12 Hours | 50–80% | Oxidizer | Low |
Troubleshooting Guide (FAQ)
Scenario 1: "I added the promoter, but the reaction is stuck at 50% conversion."
Diagnosis: The in situ generated carbodiimide might be decomposing (hydrolysis) or polymerizing before the hindered amine can trap it. Fix:
-
Inverse Addition: Generate the carbodiimide first. Treat the thiourea with the promoter and base in the solvent for 15 minutes before adding the amine. This builds up a high concentration of the electrophile.
-
Stoichiometry: Increase the thiourea reagent to 1.5 eq.
Scenario 2: "I see a new spot on TLC that is less polar than the product, but it's not the starting material."
Diagnosis: This is likely the
-
Add a catalyst for the addition: DMAP (10 mol%) or
. -
Heat the reaction to 40–50°C (do not exceed 60°C to avoid Boc removal).
Scenario 3: "My Boc groups are falling off (Mono-Boc or deprotected product observed)."
Diagnosis: The reaction medium has become too acidic.
-
If using
, the byproduct is HCl. If you didn't add enough base, the pH dropped. -
If using
, the byproduct is . Fix: Ensure you are using at least 2.0–3.0 equivalents of or DIPEA . Check the pH of the reaction mixture (should be basic, pH > 8).
Scenario 4: "I cannot use metals. Is there another way?"
Fix: Use Cyanuric Chloride (TCT) .[6]
-
Protocol: TCT (1.0 eq) + NMM (N-methylmorpholine) in THF. This forms a reactive intermediate similar to the carbodiimide pathway without heavy metals [5].[7]
Decision Tree: Choosing Your Protocol
Caption: Selection logic for guanylation protocols based on constraints.
References
-
Kim, K. S., & Qian, L. (1993). Improved method for the preparation of guanidines: conversion of amines to guanidines using N,N'-di-Boc-S-methylisothiourea.[6] Tetrahedron Letters, 34(48), 7677-7680. Link
-
Poss, M. A., et al. (1992). A mild and efficient method for the preparation of guanidines.[6][7][8] Tetrahedron Letters, 33(40), 5933-5936. Link
-
Yong, Y. F., et al. (1997). Facile and efficient guanylation of amines using thioureas and Mukaiyama's reagent.[6] Journal of Organic Chemistry, 62(5), 1540-1542. Link
-
Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. Journal of Organic Chemistry, 57(8), 2497-2502. Link
-
Porcheddu, A., et al. (2009).[7] A Mild and Inexpensive Procedure for the Synthesis of N,N'-Di-Boc-Protected Guanidines.[6][7] Synlett, 2009(20), 3368-3372. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. rsc.org [rsc.org]
- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgchemres.org [orgchemres.org]
- 6. researchgate.net [researchgate.net]
- 7. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
Troubleshooting low conversion rates in thiourea guanidinylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for troubleshooting low conversion rates in thiourea guanidinylation. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental challenges. The following question-and-answer guide provides in-depth, field-proven insights to enhance the efficiency and success of your guanidinylation reactions.
Section 1: Foundational Concepts & Core Mechanism
Q1: What is the general mechanism of thiourea guanidinylation, and why is understanding it crucial for troubleshooting?
Answer:
Understanding the core mechanism is paramount because every troubleshooting step is designed to favor the forward reaction pathway while minimizing side reactions. Thiourea guanidinylation is not a direct displacement reaction. It requires the activation of the thiourea's sulfur atom to transform the thiocarbonyl group into a more electrophilic species, which is then susceptible to nucleophilic attack by an amine.
The generally accepted mechanism proceeds via three key stages:
-
Activation: The thiourea is treated with an activating agent (also known as a desulfurizing agent or promoter). This agent, often an electrophile, coordinates to the sulfur atom. Common examples include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), heavy metal salts like HgCl₂, or reagents like Mukaiyama's reagent.[1][2]
-
Formation of a Reactive Intermediate: The activated sulfur facilitates the formation of a highly electrophilic intermediate, typically a carbodiimide.[3][4] This intermediate is the key to the reaction's success; its efficient formation is a critical control point.
-
Nucleophilic Attack: The target amine, acting as a nucleophile, attacks the central carbon of the carbodiimide intermediate. This forms a new C-N bond and, after rearrangement and loss of the activating group (now bound to sulfur), yields the final guanidine product and a stable byproduct (e.g., a thiourea derivative if using a carbodiimide).
Low conversion rates almost always trace back to a failure or inefficiency in one of these three stages.
Section 2: Pre-Reaction Troubleshooting: Reagents & Setup
Q2: My reaction shows no product formation (TLC/LC-MS). What are the primary checkpoints for reagents and reaction setup?
Answer:
Failure for a reaction to initiate typically points to a fundamental issue with one of the core components: the thiourea, the activating agent, the amine, or the reaction environment.
Key Checkpoints:
-
Activating Agent Integrity: This is the most common point of failure.
-
EDCI: This carbodiimide is water-soluble and susceptible to hydrolysis. Use freshly opened bottles or material stored rigorously under inert gas in a desiccator. Do not use EDCI that appears clumpy or discolored.
-
Heavy Metals (HgCl₂, AgNO₃): While effective, these can be inhibited by coordinating solvents or impurities. Ensure the thiourea starting material is free of residual thiols from its synthesis.[5]
-
Mukaiyama's Reagent: This reagent is also moisture-sensitive. Handle under an inert atmosphere (N₂ or Ar).[2]
-
-
Solvent Choice and Purity: The reaction environment is critical.
-
Anhydrous Conditions: Most guanidinylation reactions are moisture-sensitive. Use anhydrous solvents (e.g., THF, DCM, DMF) rated for synthesis. A wet solvent can hydrolyze the activating agent or the reactive intermediate.[3]
-
Solvent Reactivity: Avoid nucleophilic solvents like methanol or ethanol unless they are part of the reaction design, as they can compete with the target amine.
-
Amine Basicity: A base is often required to deprotonate the amine hydrochloride salt or to neutralize acids formed during the reaction. Use a non-nucleophilic base like triethylamine (TEA), N-methylmorpholine (NMM), or DBU.[3][5]
-
-
Amine Nucleophilicity and Steric Hindrance: Not all amines are created equal.
-
Primary vs. Secondary: Primary amines are generally more reactive than secondary amines due to lower steric bulk.[3]
-
Sterically Hindered Amines: Bulky amines (e.g., dibenzylamine, t-butylamine) require more forcing conditions, such as higher temperatures, longer reaction times, or a more potent activating agent.[3]
-
Poorly Nucleophilic Amines: Aromatic amines (anilines) are less nucleophilic than aliphatic amines. Their reactions often require a catalyst or extended reaction times.
-
-
Thiourea Substitution Pattern: The structure of the thiourea itself matters. Thioureas lacking an N-H proton on each nitrogen can fail to react under certain conditions, as these protons are involved in the mechanism.[1]
| Activating Agent | Mechanism of Action | Advantages | Disadvantages & Considerations |
| EDCI | Forms a carbodiimide intermediate with the thiourea. | Water-soluble byproduct (EDTU) is easily removed via aqueous workup. Milder conditions. | Highly moisture-sensitive. Can be less effective for hindered amines. |
| HgCl₂ | Coordinates strongly to sulfur, facilitating C-S bond cleavage. | Highly effective, even for challenging substrates. | Highly toxic. Generates heavy metal waste. Byproduct removal can be difficult. |
| Mukaiyama's Reagent | Activates the thiourea to form a phosphonium salt intermediate. | High yields, mild conditions, effective for a range of amines.[2] | Reagent is moisture-sensitive. Stoichiometric byproducts must be removed. |
| Cyanuric Chloride (TCT) | Activates di-Boc-thiourea, avoiding heavy metals.[6][7] | Environmentally safer alternative to HgCl₂. Good yields and reactivity. | Primarily used with protected thioureas. |
| AgNO₃ | Silver coordinates to the sulfur, promoting desulfurization.[5] | Effective under basic conditions (e.g., with DBU/DMF). Good for solid-phase synthesis. | Residual silver salts can complicate purification. |
Section 3: In-Process Troubleshooting: Low Conversion & Side Reactions
Q3: My reaction has started but stalled at a low-to-moderate conversion rate. How can I drive it to completion?
Answer:
A stalled reaction indicates that the reaction conditions are suboptimal for your specific substrates or that a deactivating process is occurring.
Troubleshooting Flowchart:
Actionable Steps:
-
Re-evaluate Stoichiometry: The amine is often used in a slight excess (1.1-1.2 equivalents) to ensure the reactive intermediate is consumed. If the amine is particularly valuable or prone to side reactions, using a slight excess of the activating agent and thiourea may be preferable.
-
Increase Temperature: Many guanidinylation reactions are run at room temperature, but hindered substrates may require gentle heating (e.g., 40-60 °C). Monitor the reaction carefully by TLC or LC-MS, as elevated temperatures can also accelerate side reactions.
-
Extend Reaction Time: Some reactions, especially with less reactive anilines, are simply slow and may require 24 hours or longer to reach completion.[3]
-
Sequential Reagent Addition: Instead of adding all reagents at once, try activating the thiourea first. Add the activating agent to a solution of the thiourea and stir for 30-60 minutes to allow the intermediate to form before adding the amine nucleophile.[3] This can be particularly effective if the amine is sensitive to the activating agent.
Q4: I'm observing a complex mixture of products. What are the common side reactions, and how can they be minimized?
Answer:
Side product formation is a clear sign that the reactive intermediate is being consumed by undesired pathways or that the starting materials are unstable under the reaction conditions.
Common Side Products & Solutions:
-
Amidinourea Formation: This can occur when using protected thioureas (e.g., N,N'-bis-Boc-thiourea) and heating for prolonged periods with an excess of a nucleophilic amine. The amine can attack the Boc-protected guanidine product.[1]
-
Solution: Avoid excessive heating and prolonged reaction times once the main product has formed. Use a less nucleophilic base if possible.
-
-
Unreacted Isothiourea: If activation occurs but nucleophilic attack is slow (e.g., with a hindered amine), the activated intermediate may rearrange or be trapped as a stable S-alkylisothiourea or similar species.
-
Solution: Increase the concentration of the amine or switch to a more potent activating agent to accelerate the desired nucleophilic attack.
-
-
Degradation of Reagents:
-
Thiourea Trioxide (TTO): This guanylating agent can decompose, especially in solution. Using it in solid-state mechanochemical reactions can improve efficiency and reduce side products.[8]
-
HATU-Mediated Guanidinylation: The coupling reagent HATU can sometimes lead to the formation of a uronium side product by reacting with certain amino acid scaffolds in peptides.[9]
-
Solution: Choose the guanylating/activating agent best suited for the substrate. For sensitive substrates, milder, more modern methods (e.g., visible light-mediated reactions) may offer higher selectivity.[10]
-
Section 4: Protocols & Methodologies
Protocol 1: General Procedure for EDCI-Promoted Guanidinylation of a Primary Amine
This protocol describes a standard method for converting a primary amine to a di-Boc-protected guanidine, which can be deprotected subsequently.
Materials:
-
N,N'-Di-Boc-thiourea (1.0 eq.)
-
Primary Amine Hydrochloride (1.1 eq.)
-
EDCI (1.2 eq.)
-
N-methylmorpholine (NMM) or Triethylamine (TEA) (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add N,N'-Di-Boc-thiourea (1.0 eq.) and the primary amine hydrochloride salt (1.1 eq.).
-
Solvent & Base Addition: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M). Add NMM or TEA (2.5 eq.) to the stirred solution to neutralize the hydrochloride salt.
-
Activation: In a single portion, add solid EDCI (1.2 eq.) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-24 hours.
-
Workup (Quenching): Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with a 5% aqueous citric acid solution (to remove excess base), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N,N'-di-Boc-protected guanidine.[11]
Protocol 2: Monitoring the Reaction by TLC
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent system (e.g., a mixture of ethyl acetate and hexanes; start with 30:70 and adjust polarity as needed)
-
Visualization method (UV lamp, and/or a potassium permanganate or ninhydrin stain)
Procedure:
-
Spotting: Using a capillary tube, spot the starting amine, the thiourea, and the reaction mixture on the TLC plate baseline.
-
Development: Place the plate in a chamber containing the chosen eluent system. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, use a chemical stain.
-
Analysis: The disappearance of the limiting reagent's spot and the appearance of a new, more polar (lower Rf) product spot indicates reaction progress. The guanidine product is typically more polar than the starting thiourea and amine.
References
-
Jadidi, K., et al. (2025). Simple and Efficient Methodology to Prepare Guanidines from 1,3-Disubstituted Thioureas. ResearchGate. Available at: [Link]
-
Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. Available at: [Link]
-
RSC Publishing. (n.d.). Resonant Acoustic Mixing for Green Guanylation: Thiourea Trioxide as a Solid Cyanamide Surrogate toward Guanidine Carbonate Salts. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Metal-Free Synthesis of Guanidines from Thioureas in Water Reaction Mediated by Visible Light. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of Guanidine Formation Reaction. ResearchGate. Available at: [Link]
-
Yong, Y. F., et al. (2001). Facile and Efficient Guanylation of Amines Using Thioureas and Mukaiyama's Reagent. The Journal of Organic Chemistry. Available at: [Link]
-
Kim, H., et al. (2020). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO₃‑Mediated Guanidine Formation. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Organic Chemistry Portal. Available at: [Link]
-
Stilinović, V., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2020). Automated Synthesis and Purification of Guanidine‐Backbone Oligonucleotides. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Reactions of thiourea oxides with amines, aminoacids and proteins. ResearchGate. Available at: [Link]
-
Beilstein Journals. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journals. Available at: [Link]
-
MDPI. (2020). Cycloaddition of Thiourea- and Guanidine-Substituted Furans to Dienophiles: A Comparison of the Environmentally-Friendly Methods. MDPI. Available at: [Link]
-
ResearchGate. (2012). Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. ResearchGate. Available at: [Link]
-
FULIR. (2020). Cycloaddition of Thiourea- and Guanidine-Substituted Furans to Dienophiles: A Comparison of the Environmentally-Friendly Methods. FULIR. Available at: [Link]
-
PMC. (2019). Guanidinylation of Chitooligosaccharides Involving Internal Cyclization of the Guanidino Group on the Reducing End and Effect of Guanidinylation on Protein Binding Ability. PMC. Available at: [Link]
-
PMC. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PMC. Available at: [Link]
-
RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Available at: [Link]
-
Kent Academic Repository. (n.d.). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. Available at: [Link]
-
PMC. (2012). Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. PMC. Available at: [Link]
- Google Patents. (1986). Method of activating thiourea dioxide. Google Patents.
-
Chemistry LibreTexts. (2021). 10.3: Thiourea Based Catalysis. Chemistry LibreTexts. Available at: [Link]
-
PubMed. (2020). Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides. PubMed. Available at: [Link]
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Resonant Acoustic Mixing for Green Guanylation: Thiourea Trioxide as a Solid Cyanamide Surrogate toward Guanidine Carbonate Salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Racemization During Di-Boc Guanidinylation
Welcome to the Technical Support Center for advanced peptide synthesis and API development. This guide provides mechanistic insights, troubleshooting matrices, and self-validating protocols to help you eliminate stereochemical degradation during the synthesis of chiral guanidines using Di-Boc reagents.
Diagnostic Overview: The Causality of Racemization
Stereochemical integrity is paramount in drug development, as even trace enantiomeric impurities can drastically alter pharmacological properties. Racemization during guanidinylation is primarily driven by base-catalyzed epimerization at the α-carbon.
When an α-chiral amine is exposed to the basic conditions (e.g., DIPEA, TEA) typically required to activate guanidinylation reagents, the base can abstract the α-proton, forming a planar enolate intermediate. Upon reprotonation, the stereocenter is scrambled, leading to racemization[1]. For example, during the synthesis of ZIKV protease inhibitors, significant racemization at the Cα of the P2 lysine residue was observed when researchers utilized
The causality of this failure mode is a function of residence time . If a guanidinylation reagent is poorly reactive (due to steric hindrance or low electrophilicity), the unreacted chiral amine spends prolonged periods exposed to the base, exponentially increasing the probability of α-proton abstraction.
Mechanistic pathway of di-Boc guanidinylation and base-catalyzed racemization.
Reagent Selection & Troubleshooting Matrix
To minimize racemization, the choice of reagent must be dictated by the steric environment of the target amine. Below is a quantitative and qualitative comparison of the three industry-standard Di-Boc reagents.
| Guanidinylation Reagent | Reactivity Profile | Base Requirement | Racemization Risk | Primary Byproduct |
| Very High | Base-free or Mild (TEA) | Low | Triflamide | |
| Moderate | Stronger (DIPEA) | Moderate to High | 1H-Pyrazole | |
| Low | Requires Activator (HgCl | High | Urea derivative / HgS |
Frequently Asked Questions (FAQs)
Q1: Why am I observing >5% D-enantiomer when converting an α-amino ester using
Q2: How does Goodman's reagent (
Q3: Can side-chain guanidinylation (e.g., Ornithine to Arginine conversion) cause α-carbon racemization? A3: Generally, no, because the α-carbon is spatially distant from the side-chain amine. However, if the α-carboxyl group is simultaneously activated (e.g., during peptide coupling with uronium reagents like HCTU), oxazolone formation can lead to rapid racemization[4]. Solution: Always ensure orthogonal protection and perform guanidinylation prior to carboxyl activation.
Decision tree for selecting di-Boc guanidinylation reagents based on substrate.
Self-Validating Experimental Protocol
To ensure absolute stereochemical fidelity, the following protocol utilizes Goodman's Reagent and incorporates an In-Process Control (IPC) to create a self-validating workflow.
Protocol: Enantioselective Guanidinylation using -di-Boc- -triflylguanidine
Step 1: Preparation of the Free Amine Dissolve the chiral amine hydrochloride salt (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under an inert argon atmosphere.
-
Causality: Performing the initial dissolution at 0 °C suppresses the kinetic energy required for premature enolization once the base is introduced.
Step 2: Mild Base Addition Add Triethylamine (TEA) (1.05 eq) dropwise over 5 minutes.
-
Causality: We use a near-stoichiometric amount of TEA instead of an excess of DIPEA. TEA's lower steric bulk allows it to act as a rapid, transient proton shuttle to free-base the amine without providing the sustained, harsh basicity required for α-proton abstraction.
Step 3: Reagent Addition
Add
-
Causality: The highly electron-withdrawing triflyl group accelerates the nucleophilic attack, minimizing the residence time of the substrate in the basic environment[3].
Step 4: Self-Validation Checkpoint (IPC) Do not proceed to workup until this step is validated. Withdraw a 5 µL aliquot from the reaction mixture, dilute in 1 mL of HPLC-grade Hexane/Isopropanol (90:10), and inject into a Chiral LC-MS (e.g., Chiralpak AD-H column).
-
Validation Criteria: The system is validated to proceed only if the D-enantiomer peak area is <0.5% relative to the L-enantiomer, and the starting material peak is <1%. If starting material remains but D-enantiomer is rising, quench immediately to salvage the enantiopure product.
Step 5: Quenching and Isolation
Quench the reaction with 5% aqueous citric acid to neutralize any remaining TEA, halting all base-catalyzed pathways. Extract with DCM, wash with brine, dry over Na
References
Sources
Alternative catalysts to HgCl2 for N,N'-Di-Boc-S-methylisothiourea reactions
Welcome to the technical support center for N,N'-Di-Boc-S-methylisothiourea reactions. This guide is designed for researchers, scientists, and professionals in drug development seeking safer and more efficient alternatives to mercury(II) chloride (HgCl₂) as a catalyst in guanylation reactions. We will delve into the mechanistic underpinnings of alternative catalysts, provide detailed experimental protocols, and offer troubleshooting advice to address common challenges.
The Challenge with Mercury(II) Chloride
For years, HgCl₂ has been a common reagent for activating S-methylisothiourea derivatives to form a reactive carbodiimide intermediate, which then reacts with an amine to form the desired guanidine. However, the use of mercury compounds poses significant environmental and health risks due to their high toxicity. This has necessitated the development of greener and safer catalytic systems.[1][2]
Alternative Catalysts to HgCl₂
We will now explore several promising and field-proven alternatives to HgCl₂ for the guanylation of amines using N,N'-Di-Boc-S-methylisothiourea or related N,N'-Di-Boc-thiourea.
Cyanuric Chloride (TCT): A Cost-Effective and Eco-Friendly Alternative
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) has emerged as an excellent activating agent for di-Boc-thiourea, providing a mild and inexpensive route for the guanylation of amines.[1][2] This method eliminates the environmental hazards associated with heavy-metal waste without a significant loss in reactivity or yield.[1][2]
Mechanism of Action
The reaction likely proceeds through the formation of a bis-Boc-carbodiimide intermediate. TCT activates the thiourea, facilitating the elimination of the sulfur-containing group and the formation of the highly reactive carbodiimide, which is then readily attacked by the amine.[1]
Experimental Protocol: TCT-Mediated Guanylation [1]
-
Activation: In a round-bottom flask, dissolve N,N'-di-Boc-thiourea (1.0 equiv.) in anhydrous tetrahydrofuran (THF). Add cyanuric chloride (TCT) (0.33 equiv.) and stir the mixture at room temperature for 1-2 hours.
-
Guanidinylation: To the activated mixture, add the amine (1.0 equiv.), N-methylmorpholine (NMM) (1.5 equiv.), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction: Stir the reaction mixture at room temperature until the starting amine is consumed (as monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Troubleshooting Guide for TCT-Mediated Reactions
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete activation of the thiourea. | Ensure anhydrous conditions. Increase the activation time or slightly warm the mixture (e.g., to 40 °C). |
| Steric hindrance from a bulky amine. | Increase the reaction time and/or temperature. Consider using a less sterically hindered base than NMM. | |
| Poor solubility of reactants. | Ensure all reactants are fully dissolved in THF. If solubility is an issue, consider a different solvent like DMF, although THF is reported to give the best yields.[1] | |
| Side Product Formation | Reaction of TCT with the amine. | Ensure the thiourea is fully activated before adding the amine. |
| Decomposition of the carbodiimide intermediate. | Maintain the reaction at room temperature or below, if possible. |
Iodine (I₂): A Mild and Metal-Free Approach
Molecular iodine has been successfully employed as a catalyst for the guanylation of amines with N,N'-di-Boc-thiourea.[3] This method is advantageous due to its mild reaction conditions and the avoidance of heavy metals.
Mechanism of Action
The reaction is thought to proceed via an iodide-thiouronium complex. This intermediate reacts with a base to form the corresponding carbodiimide, which then reacts in situ with the amine to yield the guanidine product.[2]
Experimental Protocol: Iodine-Catalyzed Guanylation [3]
-
Reaction Setup: To a solution of N,N'-di-Boc-thiourea (1.2 equiv.) in toluene, add the amine (1.0 equiv.), iodine (I₂) (0.1 equiv.), and 70% aqueous tert-butyl hydroperoxide (TBHP) (1.5 equiv.) sequentially at room temperature.
-
Reaction: Stir the solution at room temperature for 0.5-12 hours, monitoring the consumption of the amine by TLC (ninhydrin staining is useful for visualizing amines).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with dichloromethane (DCM), wash with water, and dry the organic phase with anhydrous sodium sulfate. After concentration, purify the residue by column chromatography on silica gel.
Troubleshooting Guide for Iodine-Catalyzed Reactions
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Reaction | Insufficient catalyst or oxidant. | Ensure the correct stoichiometry of I₂ and TBHP. The reaction can be sensitive to the quality of the reagents. |
| Deactivation of the catalyst. | Ensure the reaction is protected from strong light, which can affect iodine. | |
| Formation of Colored Impurities | Presence of residual iodine. | During work-up, wash the organic layer with a dilute aqueous solution of sodium thiosulfate to remove excess iodine. |
Zinc (Zn) Catalysts: Versatile and Commercially Available
A variety of zinc-based catalysts, such as ZnCl₂ and diethylzinc (ZnEt₂), have been shown to be effective for guanylation reactions.[4][5][6][7][8][9] These catalysts are generally less toxic than mercury and are commercially available.
Mechanism of Action
The proposed mechanism for zinc-catalyzed guanylation involves the formation of a zinc-amido intermediate. This species then reacts with the carbodiimide (formed in situ from the activated thiourea) in an insertion process to yield the zinc guanidinate complex, which upon protonolysis gives the final product.[7] A possible mechanism for (Ar-BIAO)ZnCl₂ complexes involves a penta-coordinated zinc transition state.[4][5][6]
Experimental Protocol: Zinc-Catalyzed Guanylation (General)
-
Catalyst Preparation (if necessary): For reactions using complexes like (Ar-BIAO)ZnCl₂, the catalyst is pre-formed. For simpler salts like ZnCl₂, ensure the catalyst is anhydrous.[10]
-
Reaction Setup: In an inert atmosphere (e.g., under argon), dissolve the amine and N,N'-Di-Boc-S-methylisothiourea in an anhydrous solvent (e.g., toluene).
-
Catalyst Addition: Add the zinc catalyst (e.g., 5-10 mol% ZnCl₂ or a specific zinc complex).
-
Reaction: Stir the reaction at room temperature or with gentle heating until the reaction is complete.
-
Work-up and Purification: Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride), extract the product with an organic solvent, dry, and purify by chromatography.
Troubleshooting Guide for Zinc-Catalyzed Reactions
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Catalyst Activity | Presence of moisture. | Zinc catalysts are often sensitive to moisture. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere. |
| Catalyst poisoning. | Ensure the starting materials are free of impurities that could coordinate to the zinc center and inhibit catalysis. | |
| Poor Substrate Conversion | Electron-withdrawing groups on the amine. | Amines with electron-donating groups tend to have higher conversion rates. For less reactive amines, increasing the catalyst loading or reaction temperature may be necessary.[4][5][6] |
Other Potential Metal-Based Catalysts
While less specifically documented for N,N'-Di-Boc-S-methylisothiourea, other metal catalysts used for general guanylation reactions are worth considering for development.
-
Copper(II) Chloride (CuCl₂): CuCl₂ is a mild Lewis acid that could potentially activate the S-methylisothiourea. It is known to catalyze various coupling reactions.[11][12] In some cases, a reductant may be needed as Cu(II) can be reduced to Cu(I) during the reaction.[13][14][15]
-
Iron(III) Chloride (FeCl₃): As an inexpensive, stable, and environmentally benign Lewis acid, FeCl₃ is a promising candidate for this transformation.[16][17][18]
Development of protocols using these catalysts would require screening of reaction conditions (solvent, temperature, base, and catalyst loading).
Visualizing the Reaction Pathways
General Workflow for Alternative Catalyst Screening
Caption: A generalized workflow for screening alternative catalysts for guanylation reactions.
Proposed Catalytic Cycle for Zinc-Mediated Guanylation
Sources
- 1. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanoient.org [nanoient.org]
- 11. “One-Pot” CuCl2-Mediated Condensation/C–S Bond Coupling Reactions to Synthesize Dibenzothiazepines by Bi-Functional-Reagent N, N′-Dimethylethane-1,2-Diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Highly Efficient CuCl2-Catalyzed C-S Coupling of Aryl Iodides with Tetraalkylthiuram Disulfides: Synthesis of Aryl Dithiocarbamates [organic-chemistry.org]
- 13. Three types of copper derivatives formed by CuCl2·2H2O interaction with (Z)-3-aryl-2-(methylthio)-5-(pyridine-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-ones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. FeCl3-promoted and ultrasound-assisted synthesis of resveratrol O-derived glycoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Efficient FeCl3 Catalyzed Synthesis of N,N’-Diarylformamidines [scirp.org]
Handling the smell of S-methyl byproduct in laboratory synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Handling S-Methyl Byproducts (DMS, Methanethiol)
Core Directive: The "Zero-Odor" Standard
As researchers, we often dismiss the smell of "rotten cabbage" as the cost of doing business with Swern oxidations or demethylations. This is a safety failure. The odor threshold of Dimethyl Sulfide (DMS) is approximately 0.02 ppm . If you can smell it, you have already breached containment.
This guide provides a self-validating system to neutralize S-methyl byproducts before they exit your fume hood. We do not just "mask" the smell; we chemically alter the molecular structure to render it non-volatile and odorless.[1]
The Chemistry of Containment
To defeat the smell, you must understand the oxidation state. S-methyl compounds (Sulfides/Thiols) are volatile and odorous.[2] By oxidizing the sulfur atom, we convert them into Sulfoxides (low odor) and Sulfones (odorless solids/liquids).
Oxidation Pathway
The following diagram illustrates the chemical transformation we aim to achieve in your scrubber system.
Figure 1: Stepwise oxidation of volatile sulfides to non-volatile sulfones.
Critical Protocol: The "Bleach Breaker" Scrubber
The most common failure mode is using a simple bleach trap that becomes acidic over time, releasing toxic Chlorine gas (
The Setup (Graphviz Workflow)
Figure 2: The dual-trap system prevents backflow and ensures active neutralization.
Step-by-Step Protocol
-
Glassware Selection: Use a 3-neck flask for your reaction. Dedicate one neck exclusively to the gas outlet.
-
Trap 1 (The Safety Net): Connect the reaction outlet to an empty gas washing bottle (bubbler). This prevents bleach from being sucked back into your reaction if pressure drops.
-
Trap 2 (The Oxidizer): Connect the output of Trap 1 to a second gas washing bottle.
-
Fill: 50% Household Bleach (Sodium Hypochlorite) + 50% Water.
-
Additive (CRITICAL): Add 5-10 pellets of Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).
-
Why? Swern reactions generate HCl and CO2. If these acidic gases hit the bleach, they lower the pH, converting Hypochlorite (
) into deadly Chlorine gas ( ). The NaOH acts as a buffer to keep the solution alkaline.
-
-
Flow Check: Ensure the dip tube in Trap 2 is submerged. The gas must bubble through the liquid, not over it.
Data & Chemical Selection
Not all oxidants are equal. Use this table to select the right quenching agent for your specific byproduct.
| Oxidant System | Target Substrate | Efficiency | Safety Hazard | Recommendation |
| Bleach (NaOCl) + NaOH | DMS, Methanethiol | High (Fast kinetics) | Chlorine gas evolution if acidified. | Primary Choice for gas scrubbing.[3] |
| Hydrogen Peroxide (H₂O₂) | Sulfides, Thiols | Medium (Slower) | Exothermic decomposition; pressure buildup. | Use for liquid waste treatment only. |
| Potassium Permanganate | General Organics | High | Stains glassware; heavy metal waste. | Use only if bleach is chemically incompatible. |
| Liquid Nitrogen Trap | All Volatiles | N/A (Physical trap) | Condenses liquid oxygen (explosion risk). | Secondary Measure only. Must be followed by chemical treatment. |
Troubleshooting & FAQs
Q: I finished my Swern oxidation, but the Rotovap smells terrible. What went wrong? A: You condensed the DMS into your solvent trap.
-
Fix: Do not pour the Rotovap solvent directly into the waste container. Add 20mL of dilute bleach to the receiving flask and swirl for 10 minutes in the hood before disposal. This oxidizes the dissolved DMS.[4]
Q: My hands smell like sulfur even after washing with soap. A: Sulfur compounds bind to the keratin in your skin; soap is ineffective.
-
Fix: Wash your hands with a dilute solution of Hydrogen Peroxide (3%) or a slurry of baking soda and water. Do not use bleach on skin. Follow with a heavy lotion, as oxidation dries the skin.
Q: The "Empty Trap" (Trap 1) has liquid in it. Is this a problem? A: Yes. This indicates condensation of your solvent or byproduct.
-
Fix: If the liquid is solvent, empty it. If it smells sulfurous, add a small amount of bleach to Trap 1 to neutralize it in situ.
Q: Can I use this setup for Thiophenol or Ethanethiol? A: Yes. The chemistry applies to almost all organosulfur compounds. However, thiols (R-SH) are more acidic than sulfides (R-S-R). Ensure your NaOH concentration in Trap 2 is sufficient to neutralize the acidity.
References
-
Omura, K., & Swern, D. (1978). "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron, 34(11), 1651-1660. Link
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 1068, Dimethyl sulfide." PubChem. Link
-
Occupational Safety and Health Administration (OSHA). "Methyl Mercaptan (Methanethiol) - Occupational Health Guideline." Link
-
Amato, G. (2006). "Swern Oxidation: Odor Control." Chemical & Engineering News, 84(15). Link
Sources
Technical Support Center: Optimization of Di-Boc-S-methylisothiourea Coupling Reactions
Welcome to the technical support center for the optimization of base equivalents in Di-Boc-S-methylisothiourea coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices to ensure successful and reproducible guanidinylation reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the Di-Boc-S-methylisothiourea coupling process. Each issue is presented with its likely causes and a step-by-step protocol for resolution.
Issue 1: Low or No Guanidinylation Product Formation
Symptoms:
-
LC-MS analysis shows predominantly unreacted starting amine.
-
TLC analysis indicates the absence of the desired product spot.
Probable Causes:
-
Insufficient Basicity: The primary amine starting material is not sufficiently deprotonated to act as an effective nucleophile.
-
Steric Hindrance: The amine is sterically hindered, slowing down the reaction rate.
-
Inadequate Activation of S-methylisothiourea: The electrophilicity of the Di-Boc-S-methylisothiourea is not high enough under the current reaction conditions.
-
Poor Solubility: Reagents are not fully dissolved in the chosen solvent.
Solutions:
-
Optimize Base Equivalents and Type:
-
Initial Approach: Start with 1.5 to 2.0 equivalents of a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[1][2] These bases are generally effective at deprotonating the primary amine without competing in the coupling reaction.[1]
-
For Sterically Hindered Amines: Increase the equivalents of DIPEA to 3.0-4.0. A stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can also be trialed in stoichiometric amounts (1.0-1.2 equivalents), but care must be taken as it can promote side reactions.
-
Inorganic Bases: In some cases, inorganic bases like potassium carbonate (K₂CO₃) can be effective, particularly in polar aprotic solvents.[3] However, their solubility can be a limiting factor.
-
-
Increase Reaction Temperature and Time:
-
If the reaction is sluggish at room temperature, gently heat the reaction mixture to 40-50 °C. Monitor the reaction progress closely by TLC or LC-MS to avoid decomposition.
-
Extend the reaction time. Some sterically demanding couplings may require overnight stirring.
-
-
Solvent Selection:
Experimental Protocol: Optimization of Base Equivalents
-
Setup: In separate, dry reaction vials, add your primary amine (1.0 equiv.) and Di-Boc-S-methylisothiourea (1.1-1.2 equiv.) to your chosen anhydrous solvent (e.g., DCM, THF, or DMF).
-
Base Addition: To each vial, add a different equivalent of base (e.g., 1.5, 2.0, 2.5, 3.0 equiv. of DIPEA).
-
Reaction: Stir the reactions at room temperature.
-
Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction and analyze by LC-MS to determine the conversion to the desired product.
-
Analysis: Compare the results to identify the optimal base equivalency for your specific substrate.
Issue 2: Formation of Multiple By-products
Symptoms:
-
TLC plate shows multiple spots in addition to the desired product.[3]
-
LC-MS analysis reveals several unexpected masses.
Probable Causes:
-
Excess Base: Too much base can lead to side reactions, including the decomposition of the Di-Boc-S-methylisothiourea reagent.
-
Reaction with Solvent: In certain cases, the base or activated intermediate may react with the solvent.
-
Over-activation: If using an activating agent in conjunction with the base, it may be too reactive, leading to non-specific reactions.
Solutions:
-
Titrate Down the Base Equivalents:
-
If you are using high equivalents of base (e.g., >3.0), reduce it to the 1.5-2.0 range. The goal is to have just enough base to facilitate the reaction without promoting side pathways.
-
-
Choice of Base:
-
Switch to a more sterically hindered base. For example, if you are using TEA, switch to DIPEA. This can minimize the base's ability to participate in unwanted side reactions.
-
-
Temperature Control:
-
Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to reduce the rate of side reactions.
-
Data Presentation: Effect of Base Equivalents on Product Purity
| Base (DIPEA) Equivalents | Desired Product (%) | Major By-product (%) |
| 1.5 | 85 | 10 |
| 2.0 | 92 | 5 |
| 2.5 | 90 | 8 |
| 3.0 | 82 | 15 |
Note: These are representative data and actual results may vary depending on the substrate.
Issue 3: Difficulty in Product Purification
Symptoms:
-
The crude product is an oil that is difficult to crystallize.[3]
-
Column chromatography results in poor separation of the product from starting materials or by-products.
Probable Causes:
-
Residual Base: Excess base or its salt can make the product oily and difficult to handle.
-
By-products with Similar Polarity: The by-products formed may have similar chromatographic behavior to the desired product.
Solutions:
-
Aqueous Work-up:
-
After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl or saturated NH₄Cl) to remove the excess base. Follow with a wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Optimize Chromatography Conditions:
-
Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.
-
Consider using a different stationary phase if silica gel is not providing adequate separation.
-
Frequently Asked Questions (FAQs)
Q1: Why is a base necessary in the Di-Boc-S-methylisothiourea coupling reaction?
A base is crucial for deprotonating the primary amine starting material.[1] This increases the nucleophilicity of the amine, allowing it to effectively attack the electrophilic carbon of the S-methylisothiourea derivative. Without a base, the reaction is often very slow or does not proceed at all.
Q2: What is the mechanism of the Di-Boc-S-methylisothiourea coupling reaction?
The reaction proceeds through a nucleophilic substitution mechanism. The base deprotonates the primary amine, which then attacks the central carbon of the Di-Boc-S-methylisothiourea. This is followed by the elimination of methanethiol as a leaving group to form the N,N'-di-Boc-protected guanidine.
Diagram: Proposed Reaction Mechanism
Caption: Proposed mechanism of guanidinylation.
Q3: Which bases should be avoided and why?
Nucleophilic bases such as primary or secondary amines should be avoided as they can compete with the intended amine substrate in the guanidinylation reaction, leading to a mixture of products. Strong, non-nucleophilic bases are preferred.
Q4: How many equivalents of Di-Boc-S-methylisothiourea should be used?
Typically, a slight excess of the Di-Boc-S-methylisothiourea reagent (1.1 to 1.2 equivalents) is used to ensure complete consumption of the limiting primary amine.
Q5: Can this reaction be performed on a solid support?
Yes, solid-phase guanidinylation is a common technique, particularly in peptide synthesis.[5] The principles of base optimization remain similar, although reaction times and reagent excesses may need to be adjusted to account for the heterogeneous nature of the reaction.
Workflow for Troubleshooting Guanidinylation Reactions
Caption: Troubleshooting decision tree.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines. PubMed. [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PMC. [Link]
-
Guanidines from S-methylisothiouronium salt. Sciencemadness. [Link]
-
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
From perfluoroalkyl aryl sulfoxides to ortho thioethers. Beilstein Journals. [Link]
-
Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
-
N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds. Organic Chemistry Portal. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. PMC. [Link]
-
1,3-DI-Boc-2-methylisothiourea | C12H22N2O4S | CID 546603. PubChem. [Link]
-
Experimental Procedure. The Royal Society of Chemistry. [Link]
-
Synthesis of N-Boc-S-methylisothiourea derivatives (7). ResearchGate. [Link]
-
A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Organic Chemistry Portal. [Link]
-
ChemInform Abstract: Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines. ResearchGate. [Link]
-
Iodine-Catalyzed Guanylation of Amines with N,N′-Di- Boc-thiourea. The Royal Society of Chemistry. [Link]
-
A Mild Method for the Synthesis of Carbamate-Protected Guanidines Using the Burgess Reagent. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Sciencemadness Discussion Board - Guanidines from S-methylisothiouronium salt - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 5. Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: 1H NMR Interpretation & Comparative Utility of N,N'-Di-Boc-S-methylisothiourea
This guide is structured to serve as a definitive technical reference for the use and analysis of N,N'-Di-Boc-S-methylisothiourea (hereafter referred to as Reagent A ). It moves beyond basic spectral listing to address the practical realities of synthetic organic chemistry: reaction monitoring, impurity profiling, and strategic reagent selection.
Executive Summary: The "Workhorse" of Guanidinylation
In the landscape of guanidinylation reagents, N,N'-Di-Boc-S-methylisothiourea represents the "economical workhorse." While less reactive than its pyrazole-based counterparts, it offers distinct advantages in atom economy and cost-efficiency for primary amines. However, its utility is frequently underestimated due to the spectral complexity arising from rotameric broadening and the practical challenge of managing methanethiol (MeSH) byproducts.
This guide provides a rigorous spectral breakdown and a comparative performance analysis to validate its use in drug discovery workflows.
The NMR Fingerprint: Decoding the Spectrum
The 1H NMR spectrum of Reagent A in CDCl₃ is deceptively simple. The challenge lies not in assignment, but in recognizing the dynamic behavior of the Boc groups and distinguishing the reagent from its common hydrolysis products.
Diagnostic Chemical Shifts (CDCl₃, 300-500 MHz)
| Moiety | Shift ( | Multiplicity | Integration | Diagnostic Notes |
| NH (Amide) | 11.50 – 11.70 | Broad Singlet | 1H | Highly deshielded due to intramolecular H-bonding. Disappears in MeOD/D₂O. |
| S-CH₃ | 2.35 – 2.45 | Singlet | 3H | The "Reaction Clock." This peak’s disappearance confirms consumption. |
| Boc (t-Bu) | 1.50 – 1.55 | Singlet (or Split) | 18H | Often appears as a single massive peak. |
The Rotameric Trap (Expert Insight)
Users often panic when the Boc signal at ~1.50 ppm splits into two unequal peaks (e.g.,
-
Causality: The
double bond creates restricted rotation. This results in isomerism where the two Boc groups experience different magnetic environments. -
Validation: This is not an impurity. Warming the NMR sample (e.g., to 50°C) will often coalesce these peaks into a sharp singlet, confirming they are rotamers of the same molecule.
Impurity Profiling
Distinguishing the reagent from common contaminants is critical for purity assessment.
-
Starting Material (S-Methylisothiourea): Look for a lack of Boc signals and a shift in the S-Me peak (usually upfield ~2.1 ppm in DMSO).
-
Hydrolysis Product (N,N'-Di-Boc-Urea):
-
Key Indicator: Loss of the S-Me singlet at 2.40 ppm.
-
New Signal: Appearance of a urea NH peak ~8.5 ppm (variable).
-
Context: This impurity forms if the reagent bottle is left open to moisture.
-
Comparative Analysis: Reagent Selection
When designing a synthesis, the choice often lies between Reagent A (Thiourea-based) and Reagent B (N,N'-Di-Boc-1H-pyrazole-1-carboxamidine).
Performance Matrix[1]
| Feature | Reagent A (S-Methylisothiourea) | Reagent B (Pyrazole-1-carboxamidine) |
| Reactivity | Moderate. Requires heat or activation (HgCl₂, Ag⁺) for hindered amines. | High. Reacts at RT with most amines. |
| Atom Economy | Higher. Leaving group is MeSH (MW 48). | Lower. Leaving group is Pyrazole (MW 68). |
| Purification | Easy. Product is usually less polar than the reagent. | Difficult. Pyrazole byproduct often co-elutes with polar guanidines. |
| Byproducts | Toxic Gas (MeSH). Requires bleach trap. | Solid/Liquid (Pyrazole).[1] No odor issues. |
| Cost | Low ($). | High ( |
Decision Logic
-
Use Reagent A when: You are scaling up (cost sensitivity), working with unhindered primary amines, or need easy silica purification.
-
Use Reagent B when: You have a valuable/late-stage intermediate, the amine is secondary/hindered, or you cannot tolerate sulfur smells in the lab.
Visualization: Reaction Pathways & Logic
Guanidinylation Mechanism & Byproduct Flow
The following diagram illustrates the mechanistic pathway and the critical byproduct management required for Reagent A.
Figure 1: Mechanistic pathway of guanidinylation showing the critical management of the methanethiol (MeSH) leaving group.
NMR Troubleshooting Decision Tree
Use this logic flow to interpret crude reaction mixtures.
Figure 2: NMR decision matrix for assessing reaction completion and purity.
Experimental Protocol: Self-Validating Synthesis
This protocol includes a "Self-Validation" step using NMR to ensure the reaction has reached completion before workup, preventing the isolation of inseparable mixtures.
Objective: Synthesis of N,N'-Di-Boc-N''-benzylguanidine (Model Reaction).
Materials
-
Benzylamine (1.0 equiv)
-
N,N'-Di-Boc-S-methylisothiourea (1.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Dichloromethane (DCM) or THF (anhydrous)
-
Safety: 10% Bleach solution (Sodium Hypochlorite)
Workflow
-
Setup: Connect the reaction flask outlet to a bubbler containing 10% bleach. Reason: This neutralizes the evolved Methanethiol (MeSH) instantly, preventing laboratory evacuation due to stench.
-
Addition: Dissolve Reagent A in DCM. Add Et₃N, followed by Benzylamine.
-
Reaction: Stir at room temperature.
-
Note: If the amine is hindered, add HgCl₂ (1.1 equiv) or use reflux conditions.
-
-
Validation (The "Clock"): After 4 hours, take a 50 µL aliquot. Dry under nitrogen. Dissolve in CDCl₃.
-
Pass Criteria: The singlet at 2.40 ppm must be <5% relative to the product aromatic signals.
-
Fail Criteria: If 2.40 ppm persists, add 0.2 equiv more amine or increase temperature.
-
-
Workup: Wash with 5% Citric Acid (removes excess amine), then Brine. Dry over Na₂SO₄.[4]
-
Purification: Flash chromatography (Hexanes/EtOAc). The product typically elutes after the non-polar impurities but before any hydrolysis byproducts.
References
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanidinylation of Amines and Its Application to Peptide Synthesis. Journal of Organic Chemistry.[5]
-
Porcheddu, A., De Luca, L., & Giacomelli, G. (2009).[6] A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines.[6][7][8] Synlett.[6]
-
BenchChem. (2025).[4][9] Selectivity of Boc-Guanidinylation: A Comparative Guide for Primary vs. Secondary Amines.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[5] Journal of Organic Chemistry.[5]
Sources
- 1. rsc.org [rsc.org]
- 2. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 7. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]
- 8. N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine | 152120-54-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
N,N'-Di-Boc-S-methylisothiourea vs 1H-Pyrazole-1-carboxamidine efficiency
[1][2]
Executive Summary
The introduction of a guanidine moiety is a pivotal transformation in drug design, often imparting critical basicity and hydrogen-bonding capability to a pharmacophore.[2] Two reagents dominate this landscape: N,N'-Di-Boc-S-methylisothiourea (Isothiourea) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (Pyrazole-1-carboxamidine) .[1][2]
While both reagents introduce the same protected guanidine unit, their operational profiles differ radically.[2] The Pyrazole reagent offers superior reactivity and "clean" handling suitable for late-stage functionalization and precious intermediates.[1][2] The Isothiourea , while significantly cheaper, suffers from poor atom economy and the release of toxic, malodorous methyl mercaptan, often requiring heavy-metal or Lewis-acid activation to match the pyrazole's efficiency.
Mechanistic Underpinnings[1][2]
Understanding the leaving group capability is central to selecting the right reagent. The reaction proceeds via an addition-elimination mechanism.[1][2]
-
Isothiourea Route: The leaving group is the methanethiolate anion (
).[1] This is a poor leaving group that typically requires activation (e.g., Hg to precipitate Hg(SMe) or Lewis acids) to drive the equilibrium forward and sequester the volatile, foul-smelling methyl mercaptan.[1] -
Pyrazole Route: The leaving group is the pyrazole anion. Pyrazole is a significantly better leaving group due to its aromatic stability and lower pKa (~14.[1][2]2) compared to methanethiol (~10.4, but kinetically sluggish without activation). This allows the reaction to proceed under mild basic conditions.[2][3]
Pathway Visualization[1][2]
Figure 1: Comparative mechanistic pathways. Note the activation requirement for the isothiourea path versus the direct base-promoted path for the pyrazole.[1]
Critical Performance Comparison
The following data synthesizes performance metrics across primary and secondary amines.
Table 1: Comparative Efficiency Matrix
| Feature | N,N'-Di-Boc-S-methylisothiourea | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine |
| Reactivity | Moderate. Often requires "kickers" (HgCl₂, AgNO₃, or Cyanuric Chloride).[1][2] | High. Reacts spontaneously with amines in the presence of mild base (TEA/DIPEA).[1] |
| Primary Amines | Good yield (80-95%) but slow without activation (12-48h).[1][2] | Excellent yield (90-99%); fast (2-6h).[1][2] |
| Secondary Amines | Poor to Moderate.[1][2] Steric hindrance significantly drops yield.[1][2] | Good to Excellent. Effective even with moderately hindered substrates.[1][2] |
| Byproduct | Methyl Mercaptan (MeSH). Toxic gas, extremely foul odor. Requires bleach scrubbers.[1][2] | Pyrazole. Solid/soluble organic.[1][2] Odorless. Easily removed via aqueous wash or silica gel.[1][2] |
| Atom Economy | Higher (smaller leaving group), but offset by need for promoters. | Lower (larger leaving group).[1] |
| Cost | Low. ($) Suitable for multi-kilogram scale-up.[1][2] | High. ( |
| Safety Profile | Hazardous. MeSH is a neurotoxin.[1][2] Mercury salts (if used) are environmental hazards.[1][4] | Manageable. Pyrazole is a potential teratogen but easier to contain than gas.[1][2] |
The "Mercaptan Problem" vs. The "Pyrazole Premium"
-
The Isothiourea Trade-off: You save money on the reagent but pay in "process debt."[1][2] You must engineer controls for the smell (MeSH has an odor threshold of 1 ppb) and toxicity.[1] If using HgCl₂ to speed up the reaction (the classical "Bernatowicz" method), you introduce heavy metals that must be scavenged to <10 ppm for pharma compliance.
-
The Pyrazole Advantage: You pay a premium for the reagent, but the workflow is "add, stir, wash." The byproduct, 1H-pyrazole, is water-soluble and does not interfere with standard workups.[1][2] For late-stage functionalization where the amine substrate is worth thousands of dollars per gram, the Pyrazole reagent is the only logical choice to ensure yield.
Experimental Protocols
Protocol A: High-Efficiency Pyrazole Method
Best for: Precious substrates, secondary amines, and rapid synthesis.[2]
Materials:
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (0.95 - 1.05 equiv)[1][2]
-
Diisopropylethylamine (DIPEA) (1.1 equiv)[1]
-
Solvent: DCM or THF (Anhydrous)[1]
Workflow:
-
Dissolution: Dissolve the amine in DCM (0.1 M concentration).
-
Addition: Add DIPEA followed by N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.
-
Reaction: Stir at room temperature.
-
Primary Amines: Complete in 2–4 hours.
-
Secondary Amines: May require 12–24 hours or mild heating (40°C).[1]
-
-
Workup (Self-Validating):
-
Purification: Flash chromatography (Hexane/EtOAc). The bis-Boc guanidine is typically less polar than the amine.[1][2]
Protocol B: Activated Isothiourea Method (Mercury-Free)
Best for: Large scale (>10g), primary amines, and cost-sensitive projects. Note: This protocol uses Cyanuric Chloride (TCT) as a promoter to avoid Mercury toxicity.[1]
Materials:
Workflow:
-
Activation: To a solution of Isothiourea (1.1 equiv) in THF at 0°C, add TCT (1.1 equiv). Stir for 30 mins. Mechanistic Note: This forms a reactive cyclic intermediate and traps the sulfur.
-
Coupling: Add the Amine (1.0 equiv) and DIPEA (3.0 equiv) dropwise.[1]
-
Reaction: Allow to warm to RT and stir for 3–6 hours.
-
Workup:
-
Safety Check: All rotary evaporator exhaust must be vented into a bleach bath to neutralize any escaping MeSH.[1][2]
Decision Matrix
When should you switch from the cheap Isothiourea to the expensive Pyrazole?
Figure 2: Logic flow for reagent selection based on scale and substrate value.[1]
References
-
Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis."[1][2] Journal of Organic Chemistry.
-
Porcheddu, A., et al. (2009). "A Mild and Inexpensive Procedure for the Synthesis of N,N'-Di-Boc-Protected Guanidines." Synlett. (Describes the TCT activation method).
-
Castillo-Meléndez, J. A., & Golding, B. T. (2004).[2] "Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine." Synthesis.
-
BenchChem. (2025).[1][2] "Selectivity of Boc-Guanidinylation: A Comparative Guide."
Sources
- 1. N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine | 152120-54-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. N,N'-Di-BOC-1H-pyrazole-1-carboxamidine, 98% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Guanidinylation Reagents for Sterically Hindered Amines
Introduction: The Challenge of Steric Bulk in Guanidinylation
The guanidine functional group is a ubiquitous pharmacophore in drug development, essential for molecular recognition, target binding, and cellular permeability. However, the conversion of amines to guanidines (guanidinylation) becomes kinetically challenging when dealing with sterically hindered substrates (e.g., tert-butylamine, 2,6-diisopropylaniline, or bulky secondary amines).
Standard electrophilic amidine transfer reagents often fail to overcome the activation energy barrier imposed by steric bulk, leading to incomplete reactions, long reaction times, or the need for harsh conditions. As a Senior Application Scientist, selecting the correct reagent requires balancing electrophilicity, leaving group thermodynamics, and byproduct removal. This guide objectively compares the industry-standard reagents to help you optimize the guanidinylation of recalcitrant amines.
Mechanistic Evaluation of Reagents
Understanding the causality behind reagent reactivity is critical for rational experimental design. The performance of a guanidinylation reagent is dictated by the electron-withdrawing power of its protecting groups and the stability (pKa) of its leaving group.
-
Classical Reagents (
-Methylisothiourea): Historically, -methylisothiourea derivatives were used. However, they lack sufficient inherent electrophilicity for hindered amines and require toxic promoters like mercury salts (HgCl₂) or Mukaiyama's reagent to force the reaction[1]. Furthermore, they release methanethiol, a highly toxic and foul-smelling gas[1]. -
Bernatowicz Reagent (
-Di-Boc-1H-pyrazole-1-carboxamidine): This reagent utilizes a pyrazole leaving group. It is highly crystalline, mild, and excellent for unhindered primary amines[2]. However, the pyrazole moiety does not sufficiently polarize the central imine carbon. When faced with sterically hindered amines, the nucleophilic attack is severely retarded, resulting in trace yields even after prolonged heating[3]. -
Goodman's Reagent (
-Di-Boc- -triflylguanidine): Specifically developed to overcome steric limitations, Goodman's reagent incorporates a trifluoromethanesulfonyl (triflyl) group[4]. The profound electron-withdrawing nature of the triflyl group drastically increases the electrophilicity of the central carbon[5]. Upon nucleophilic attack, it releases triflamide—an exceptionally stable and acidic leaving group—driving the reaction to completion even with highly encumbered nucleophiles[4].
Quantitative Performance Comparison
The following table synthesizes the performance metrics of these reagents when applied to sterically hindered amine substrates.
| Reagent | Substrate Scope | Leaving Group | Reaction Time (Hindered) | Typical Yield (Hindered) | Byproduct Profile |
| Goodman's Reagent | Primary, Secondary, Hindered | Triflamide | 2 – 12 hours | 80 – 95% | Acidic, easily washed |
| Bernatowicz Reagent | Primary, Unhindered Secondary | Pyrazole | > 48 hours | < 30% (Often incomplete) | Neutral, water-soluble |
| Primary, Secondary | Methanethiol | 24 – 48 h (Requires HgCl₂) | 40 – 60% | Toxic gas, heavy metals |
Reaction Pathway Visualization
Figure 1: Mechanistic divergence between Goodman's and Bernatowicz reagents for hindered amines.
Optimized Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. The chemical causality behind each step guarantees that the final organic layer contains high-purity product without the absolute need for immediate chromatographic purification.
Protocol A: High-Efficiency Guanidinylation via Goodman's Reagent
Designed for sterically hindered primary and secondary amines.
Materials: Hindered Amine (1.0 eq),
Step-by-Step Methodology:
-
Initiation: Flame-dry a round-bottom flask under inert atmosphere (N₂ or Ar). Dissolve Goodman's reagent (1.05 eq) in anhydrous DCM (approx. 0.2 M concentration)[5].
-
Base Addition: Add Et₃N (1.1 eq) via syringe. Causality: The base neutralizes any trace acid salts of the amine and maintains the hindered amine in its highly nucleophilic free-base state[4].
-
Amine Addition: Add the sterically hindered amine (1.0 eq) dropwise. Stir the reaction at room temperature.
-
Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a ninhydrin stain. The reaction is typically complete within 2 to 12 hours, indicated by the disappearance of the primary/secondary amine spot[5].
-
Self-Validating Workup: Transfer the mixture to a separatory funnel.
-
Wash with 2M aqueous sodium bisulfate (NaHSO₄). Causality: This selectively protonates and extracts unreacted aliphatic amines and the Et₃N base into the aqueous layer[4].
-
Wash with saturated aqueous sodium bicarbonate (NaHCO₃). Causality: This selectively deprotonates the acidic triflamide byproduct (pKa ~ 6), pulling it entirely into the aqueous phase[4].
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure di-Boc-protected guanidine.
Protocol B: Standard Guanidinylation via Bernatowicz Reagent
Provided for comparison; strictly recommended only for unhindered amines.
Materials: Unhindered Amine (1.0 eq),
Step-by-Step Methodology:
-
Initiation: Dissolve the amine and Bernatowicz reagent in DMF at room temperature.
-
Base Addition: Add DIPEA (1.1 eq) to the solution.
-
Reaction: Stir at room temperature for 12–24 hours. Note: Applying heat to force the reaction with hindered amines often leads to Boc-deprotection or reagent decomposition rather than product formation.
-
Self-Validating Workup: Dilute the reaction with ethyl acetate and wash extensively with water (3x) and brine. Causality: The pyrazole byproduct and DMF solvent are highly water-soluble and partition into the aqueous layer[2].
-
Isolation: Dry the organic phase over Na₂SO₄ and concentrate. If applied to a hindered amine, TLC will reveal massive amounts of unreacted starting material, validating the kinetic limitations of this reagent.
References
-
[2] 1-Carbamimidoylpiperidine-4-carboxamide | Benchchem. Benchchem. Available at:
-
[3] US12122736B2 - Salty taste-enhancing agent and manufacturing method therefor. Google Patents. Available at:
-
[5] A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PMC (NIH). Available at:
-
[1] A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. ResearchGate. Available at:
-
[4] Organic Syntheses Procedure: PREPARATION AND USE OF N,N'-DI-BOC-N"-TRIFLYLGUANIDINE. Organic Syntheses. Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Carbamimidoylpiperidine-4-carboxamide | 903443-08-3 | Benchchem [benchchem.com]
- 3. US12122736B2 - Salty taste-enhancing agent and manufacturing method therefor, and salty taste-enhancing method - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Mass Spectrometry Characterization of Di-Boc-Guanidine Products
For researchers, scientists, and drug development professionals, the conversion of primary amines to guanidines is a fundamental transformation. The guanidinium group, with its high basicity and capacity for strong hydrogen bonding, is a crucial pharmacophore in medicinal chemistry and a tool for enhancing signal intensity in proteomics.[1] Among the various methods available, guanidinylation using N,N'-Di-Boc-protected reagents is prevalent due to the stability of the protected intermediate and the mild conditions for its introduction.
This guide provides an in-depth comparison of Di-Boc-guanidinylating reagents against common alternatives and offers a detailed walkthrough of mass spectrometry techniques for the robust characterization of the resulting products and potential side products. The focus is on providing not just protocols, but the underlying scientific rationale to empower researchers to troubleshoot and adapt these methods for their specific applications.
Comparative Analysis of Guanidinylating Reagents
The choice of a guanidinylating reagent is a critical decision dictated by the substrate's reactivity, required reaction conditions, and scalability. While Di-Boc-based reagents are versatile, understanding their performance in the context of other available options is key to successful synthesis.
| Reagent | Key Advantages | Key Disadvantages | Typical Conditions |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | High reactivity with primary and secondary amines; stable, crystalline solid; pyrazole byproduct is easily removed.[2] | Higher cost compared to some alternatives. | Room temperature, aprotic solvents (e.g., THF, DCM).[3] |
| N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) | Extremely high reactivity, allowing for guanidinylation of even weakly nucleophilic amines.[1][4][5] | Can be less stable than pyrazole-based reagents; requires anhydrous conditions.[1] | Anhydrous DCM, often with a non-nucleophilic base like triethylamine.[1][6] |
| N,N'-Di-Boc-thiourea with an activator (e.g., TCT) | Cost-effective; avoids the use of heavy-metal activators like HgCl₂.[7] | Two-step activation and reaction process; may have lower yields with hindered amines.[7] | THF, N-methylmorpholine (NMM) as base.[6][7] |
| O-Methylisourea | Very inexpensive; robust and effective, particularly for proteomics applications.[1] | Requires strongly basic conditions (pH > 10.5), which may not be suitable for sensitive substrates.[1] | Aqueous, high pH, elevated temperature (e.g., 65°C).[1] |
Mass Spectrometry Characterization: From Product to Impurity
Mass spectrometry is the definitive tool for confirming the success of a guanidinylation reaction and identifying any side products. Electrospray ionization (ESI) is typically the method of choice due to the polar and basic nature of guanidines, which readily form protonated molecules ([M+H]⁺) in the positive ion mode.[3][8]
Expected Molecular Ions
The first step in analyzing your reaction mixture is to identify the molecular ion of the expected product. The mass of the added Di-Boc-guanidinyl moiety is 241.14 Da (for C₁₁H₁₉N₂O₄). Therefore, the expected mass of your product will be:
[M+H]⁺ = (Mass of starting amine - 1.01 Da) + 241.14 Da + 1.01 Da
Sodium adducts ([M+Na]⁺) are also commonly observed and will appear at 22.99 Da higher than the [M+H]⁺ ion.
Characteristic Fragmentation Patterns (MS/MS)
Tandem mass spectrometry (MS/MS) provides structural confirmation by fragmenting the molecular ion. Di-Boc-protected compounds exhibit highly predictable fragmentation pathways dominated by the loss of the protecting groups.[9]
-
Loss of Isobutylene (-56 Da): A primary fragmentation route involves the neutral loss of isobutylene (C₄H₈) from a Boc group, resulting in a carbamic acid intermediate. This is often the most abundant fragment ion.[10][11]
-
Loss of a Boc Group (-100 Da): The entire tert-butoxycarbonyl group (C₅H₈O₂) can be lost. This occurs via the loss of isobutylene (-56 Da) followed by the loss of carbon dioxide (-44 Da). Observing both a -56 Da and a subsequent -44 Da loss is a strong indicator of a Boc group.[9]
-
Loss of the tert-Butyl Cation (-57 Da): Direct cleavage can result in the loss of the tert-butyl cation (C₄H₉⁺). The corresponding fragment at m/z 57 is a hallmark of Boc-protected compounds.[12]
The following diagram illustrates these key fragmentation pathways for a generic Di-Boc-guanidinylated primary amine.
Caption: Key MS/MS fragmentation pathways of a Di-Boc-guanidinylated amine.
Identifying Common Side Products
Careful examination of your LC-MS data can reveal the presence of common impurities. The most frequent side reaction during deprotection or under certain reaction conditions is tert-butylation.
-
Product +56 Da: The observation of a peak at 56 Da higher than your desired product is a definitive sign of tert-butylation. The highly reactive tert-butyl cation, generated from the Boc group, can alkylate other nucleophilic sites on your molecule, such as indole rings (tryptophan), thioethers (methionine), or even the newly formed guanidine group itself.[10]
Experimental Protocols
The following protocols provide a robust starting point for synthesis and analysis.
Protocol 1: Guanidinylation of a Primary Amine
This protocol is adapted for the efficient guanidinylation of a primary amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.
Materials:
-
Primary amine substrate
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq.)[13]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous DCM.
-
Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-12 hours).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: LC-MS Analysis Workflow
This protocol outlines a general method for monitoring the guanidinylation reaction and characterizing the final product.
Caption: General experimental workflow for LC-MS analysis of guanidinylation products.
1. Sample Preparation:
-
Take a small aliquot (10-20 µL) from the reaction mixture.
-
Dilute it 1:1000 or 1:10000 with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This dilution is crucial to avoid saturating the ESI source.
2. Liquid Chromatography (LC) Parameters:
-
Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for most applications.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 - 0.5 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Ramp from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Equilibrate at 5% B
-
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode:
-
Full Scan (MS1): Scan a relevant mass range (e.g., m/z 150-1000) to detect all ions.
-
Targeted MS/MS (or Data-Dependent Acquisition): Set the instrument to fragment the expected [M+H]⁺ ion of your product, as well as potential side products (e.g., [M+H+56]⁺).
-
-
Capillary Voltage: 3.5 - 4.5 kV
-
Gas Temperature: 250 - 350 °C
-
Collision Energy (for MS/MS): Start with a collision energy of 15-25 eV and optimize for characteristic fragmentation.
Troubleshooting Common MS Observations
A logical approach is essential when interpreting complex mass spectra.
Caption: Decision tree for troubleshooting mass spectrometry data.
Conclusion
The successful synthesis and characterization of Di-Boc-guanidine products rely on a combination of appropriate reagent selection and meticulous analytical validation. By understanding the characteristic fragmentation patterns of Boc-protected guanidines and being vigilant for the mass signatures of common side products like tert-butylation, researchers can confidently confirm their structures. The protocols and workflows presented here provide a comprehensive framework for achieving reliable and reproducible results, ultimately accelerating progress in drug discovery and chemical biology.
References
-
Gotor, V., et al. (2006). Characterization of specific noncovalent complexes between guanidinium derivatives and single-stranded DNA by MALDI. PubMed, 17(3), 244-51. Retrieved from [Link]
-
Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372. Retrieved from [Link]
-
ResearchGate. (n.d.). The mass spectra of the guanidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Guanidination Procedures for MALDI Mass Mapping. Retrieved from [Link]
-
Ishida, J., et al. (2024). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Journal of Organic Chemistry. Retrieved from [Link]
-
Ishida, J., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications. Retrieved from [Link]
-
Gruseck, F., et al. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX. Retrieved from [Link]
- Goodman, M., & Zapf, C. (n.d.). Guanidinylation reagents. Google Patents.
-
Zhang, Y., et al. (2021). Discovery of Guanidine Derivatives from Buthus martensii Karsch with Metal-Binding and Cholinesterase Inhibition Properties. Molecules. Retrieved from [Link]
-
Chem-Impex. (n.d.). N,N'--Di-Boc-1H-pyrazole-1-carboxamidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. Retrieved from [Link]
-
Nakao, R., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research. Retrieved from [Link]
-
Gruseck, F., et al. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. PubMed. Retrieved from [Link]
-
AIR Unimi. (n.d.). LC-MS analysis of nitroguanidine and 1-methyl-3-nitroguanidine by catalytic reduction over palladium modified graphitic carbon nitride. Retrieved from [Link]
-
Nakao, R., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. PMC. Retrieved from [Link]
-
Wiley. (n.d.). N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. Retrieved from [Link]
-
Wolf, C., et al. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. CORE. Retrieved from [Link]
- Google Patents. (n.d.). Guanidinylation reagents.
-
Reddy, P. N., et al. (2007). Positive and Negative Ion Electrospray Tandem Mass Spectrometry (ESI MS/MS) of Boc-protected Peptides. PubMed. Retrieved from [Link]
-
Agilent. (n.d.). Monitoring Enzymatic Reactions by LC/Single Quad to Gain Insights on Reaction Mechanisms. Retrieved from [Link]
-
JoVE. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Retrieved from [Link]
-
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
-
ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product. Retrieved from [Link]
-
MDPI. (n.d.). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Retrieved from [Link]
-
Movassaghi, M., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PMC. Retrieved from [Link]
-
Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Retrieved from [Link]
-
ScholarWorks @ Central Washington University. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Retrieved from [Link]
-
ResearchGate. (n.d.). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Retrieved from [Link]
-
ELTE. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 13: Guanidine Derivatives. Retrieved from [Link]
-
Journal of Mass Spectrometry. (n.d.). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Retrieved from [Link]
-
MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]
-
Wiley Analytical Science. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. Retrieved from [Link]
Sources
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- 3. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
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- 7. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
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- 9. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
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- 13. N,N'-Di-BOC-1H-pyrazole-1-carboxamidine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Comparative Guide to Guanidinylation Reagents: N,N'-Di-Boc-S-methylisothiourea vs. Triflyl Guanidine
As drug development increasingly focuses on arginine mimetics, kinase inhibitors, and cell-penetrating peptides, the efficient installation of guanidine functional groups has become a critical synthetic hurdle. While a variety of electrophilic guanidinylating agents exist, the choice of reagent dictates the scalability, purification strategy, and overall cost of the synthetic campaign.
This guide provides an objective, data-driven comparison between two of the most prominent reagents in the field: N,N'-Di-Boc-S-methylisothiourea and N,N'-di-Boc-N''-triflylguanidine (commonly known as Goodman's Reagent). By analyzing the mechanistic causality behind their reactivity, we will demonstrate why N,N'-Di-Boc-S-methylisothiourea often presents distinct advantages for solution-phase synthesis and large-scale manufacturing.
Mechanistic Causality: Activation and Leaving Group Dynamics
The core difference between these two reagents lies in how the central thiocarbonyl or iminium carbon is activated for nucleophilic attack by an amine, and the subsequent physical state of the leaving group.
Triflyl Guanidine (Goodman's Reagent)
Goodman's reagent relies on the extreme electron-withdrawing nature of the triflyl (
-
The Trade-off: The leaving group expelled during this reaction is trifluoromethanesulfonamide (
) [1]. Because is a highly polar, organic-soluble molecule, it remains intimately mixed with the desired product in the liquid phase. While this is a non-issue in Solid-Phase Peptide Synthesis (SPPS) where soluble byproducts are simply washed away[2], in solution-phase synthesis, it almost universally necessitates tedious column chromatography.
N,N'-Di-Boc-S-methylisothiourea
N,N'-Di-Boc-S-methylisothiourea utilizes a fundamentally different approach: thiophilic activation [3]. The reagent is relatively stable and unreactive toward amines on its own. However, the addition of a thiophilic Lewis acid (traditionally
-
The Advantage (Phase-Separation): The leaving group is methanethiol (
) , a volatile gas, while the activating metal is sequestered as an insoluble metal sulfide (e.g., or )[3]. Because the byproducts spontaneously partition into the gaseous and solid phases, the liquid phase is left remarkably clean. This intrinsic phase-separation frequently allows researchers to bypass chromatography entirely, isolating the product via simple filtration and crystallization.
Fig 1: Mechanistic pathway of thiourea activation and byproduct phase-separation.
Quantitative Comparison
When transitioning a molecule from discovery to process chemistry, the scalability metrics heavily favor S-methylisothiourea. Triflyl guanidine requires expensive triflic anhydride for its synthesis, driving up its commercial cost, whereas S-methylisothiourea is a bulk commodity chemical.
| Parameter | N,N'-Di-Boc-S-methylisothiourea | Triflyl Guanidine (Goodman's Reagent) |
| Activation Strategy | Exogenous (Thiophilic metals, e.g., | Intrinsic (Electrophilic |
| Leaving Group | Methanethiol (Gas, b.p. 6 °C) | Trifluoromethanesulfonamide (Soluble Solid) |
| Primary Byproduct Removal | Filtration (Solid) + Bleach Scrubber (Gas) | Column Chromatography |
| Reaction Kinetics | Fast (15 mins – 2 hours with metal activation) | Moderate to Fast (2 – 12 hours) |
| Cost / Scalability | Highly cost-effective; standard for scale-up | Expensive; typically limited to discovery / SPPS |
| Toxicity / Handling | Requires heavy metal disposal and fume scrubbing | Metal-free; safer handling profile |
Self-Validating Experimental Protocol: Scalable Guanidinylation
To harness the phase-separation advantages of N,N'-Di-Boc-S-methylisothiourea, the experimental setup must account for the generation of methanethiol (
Materials Required:
-
Substrate Amine (1.0 eq)
-
N,N'-Di-Boc-S-methylisothiourea (1.1 eq)
-
Triethylamine (
) (3.0 eq) -
Mercuric Chloride (
) or Silver Nitrate ( ) (1.1 eq) -
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Sodium Hypochlorite (
, commercial bleach) for the scrubber
Step-by-Step Methodology:
-
Scrubber Setup (Critical Safety Step): Connect the exhaust of the reaction flask to a gas dispersion tube submerged in a secondary flask containing undiluted bleach (
).-
Causality: Methanethiol is highly toxic and foul-smelling. The hypochlorite oxidizes the gaseous
into odorless, water-soluble methanesulfonic acid and dimethyl disulfide.
-
-
Reagent Solubilization: Dissolve the amine, N,N'-Di-Boc-S-methylisothiourea, and
in DCM. Stir at 0 °C. -
Thiophilic Activation: Dissolve the metal salt (
or ) in a minimal amount of DMF and add it dropwise to the reaction mixture.-
Self-Validation Check: Upon addition, the previously clear solution will rapidly turn opaque and dark (black for
, dark brown for ). This visual cue confirms that the metal is successfully coordinating the sulfur and precipitating as a sulfide, driving the equilibrium forward via Le Chatelier's principle. Furthermore, bubbles should be observed entering the bleach scrubber, confirming the expulsion of the leaving group.
-
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 1–2 hours. The reaction is complete when gas evolution ceases.
-
Filtration and Phase Separation: Filter the crude heterogeneous mixture through a tightly packed pad of Celite.
-
Causality: Metal sulfides form fine, colloidal suspensions that easily pass through standard filter paper pores, contaminating the product. Celite provides a tortuous path that traps these colloidal particles.
-
Self-Validation Check: The resulting filtrate must be optically clear. If it has a grey or brown tint, colloidal metals have breached the filter; re-filter through a thicker Celite pad.
-
-
Isolation: Concentrate the clear filtrate under reduced pressure. Because the leaving group was removed as a gas and the activator as a solid, the crude residue is often >95% pure and can be isolated via direct crystallization from Hexane/Ethyl Acetate, bypassing chromatography.
Fig 2: Self-validating experimental workflow for scalable guanidinylation.
Conclusion
While N,N'-di-Boc-N''-triflylguanidine (Goodman's reagent) remains an exceptional, mild tool for Solid-Phase Peptide Synthesis and discovery-scale chemistry where column chromatography is routine, its utility diminishes during scale-up due to high costs and soluble organic byproducts.
Conversely, N,N'-Di-Boc-S-methylisothiourea leverages the principles of phase-separation. By expelling its leaving group as a gas and sequestering its activator as an insoluble solid, it leaves the target guanidine isolated in the liquid phase. For process chemists and researchers optimizing solution-phase syntheses, mastering the thiophilic activation of S-methylisothiourea provides a highly economical, scalable, and chromatography-free pathway to complex guanidines.
References
- A Novel Traceless Resin-Bound Guanidinylating Reagent for Secondary Amines To Prepare N,N-Disubstituted Guanidines. American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_4hHZyfWJJOCNbSdBok51wjZo-FoiFQz_ux-6N4i7e2AlB8DIM961rPptth9CLMwqRfCRe8y8hS9I3O8eIcknFdR7hJYS_Mid06WqE4-bmHitpLFcoJ2Ukk-dZPX-fexzWjjPDCnjCrM=]
- Recent developments in guanylating agents. ARKAT USA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRanlysxv3ZA5kqE6Y_21aUt1qFssNd3HJZiK53ZAKsdEMyTzs3e9vfQteyjM6t-JlZwwd-YUTypTd0Rp7ka3YBdzue7x9nGQPKwmPCR4biiWlxbLnsHBe8HyqT5Zy6Od48ELm]
- A Comparative Guide to Guanidinylation Reagents: N-Cyano-N,O-dimethylisourea vs. N,N'-Di-Boc-N''-triflylguanidine. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMPiJmVTukym07KjOfmU6CAFR5lw2FrFk3yMeatLs8LzBxJEjPSuAGWiBgN_ikqUss-YXSjlX5C_ANJE1_vjmUerWJWrLUpGWCQUIYGJEKRmkTDQ07K-F7Am7TaPl1zoW5kIdg8FitXoVpurVfQ_FHuk-kuJ7Bno1X5fmuUQE1AQk1WzriYhTPmdep0RT43ijOUFzPWHBMRCkepqr3sEkHIE5-cplUq8PPBIwM6tbJ2aJWhJiqhVSz3lLRwJWeo6zhmZ-RtunffkCW]
Sources
Cost-benefit analysis of Di-Boc-S-methylisothiourea vs Goodman's reagent
Executive Summary
In the synthesis of guanidine-containing bioactive molecules—a critical pharmacophore in drug discovery (e.g., Arginine mimetics)—the choice of guanylating agent is often a trade-off between cost efficiency and reaction performance .
This guide compares the two most prevalent reagents for introducing N,N'-di-Boc-protected guanidines:
-
Di-Boc-S-methylisothiourea (The "Classical" Economy Option)
-
Goodman's Reagent (The High-Performance Standard)[1]
The Bottom Line: Use Di-Boc-S-methylisothiourea for large-scale, unhindered primary amines where cost is paramount and fume hood ventilation is excellent. Use Goodman's Reagent for precious, late-stage intermediates, secondary amines, or sterically hindered substrates where yield and mild conditions are non-negotiable.
Chemical Identity & Mechanism[2]
Understanding the mechanism is the first step in selecting the right reagent. The fundamental difference lies in the electrophilicity of the central carbon and the leaving group ability .
Reagent Profiles
| Feature | Di-Boc-S-methylisothiourea | Goodman's Reagent |
| IUPAC Name | 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea | 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine |
| CAS Number | 107819-90-9 | 207857-15-6 |
| Leaving Group | Methanethiolate ( | Triflamide ( |
| Leaving Group pKa | ~10.4 (Poor LG) | ~6.3 (Excellent LG) |
| Byproduct | Methanethiol (Gas, Toxic, Stench) | Trifluoromethanesulfonamide (Solid/Soluble) |
Mechanistic Comparison (DOT Diagram)
The following diagram illustrates the activation energy barrier difference. Goodman's reagent possesses a highly electron-withdrawing triflyl group, making the central carbon significantly more electrophilic than the thio-analog.
Figure 1: Mechanistic divergence. Note that the thio-reagent often requires promotion (HgCl₂, Ag⁺) to facilitate the departure of the thiolate, whereas Goodman's reagent reacts spontaneously due to the electron-withdrawing triflyl group.
Performance Analysis (The "Benefit")
As a Senior Scientist, I evaluate reagents based on "Orthogonality" and "Purification Burden."
Reactivity & Scope
-
Goodman's Reagent:
-
Kinetics: Extremely fast. Reactions with primary amines often finish in <4 hours at Room Temperature (RT).
-
Scope: Excellent for secondary amines and electron-deficient anilines.
-
Conditions: Mild (DCM/TEA). Compatible with acid-sensitive substrates (e.g., glycosides).
-
Purification: The triflamide byproduct is easily removed by washing with aqueous sodium bicarbonate or sodium bisulfate.
-
-
Di-Boc-S-methylisothiourea:
-
Kinetics: Sluggish. Often requires reflux (40-60°C) or reaction times >24 hours.
-
Activation: Frequently requires "promoters" to pull the equilibrium.
-
Classical:[2]
(Toxic, difficult waste disposal). -
Modern: Cyanuric Chloride (TCT) or
.
-
-
Scope: Mostly limited to unhindered primary amines.
-
Purification: Evolution of MeSH gas requires a bleach trap. Residual sulfur smell can persist in the product if not carefully chromatographed.
-
Data Comparison Table
| Metric | Di-Boc-S-methylisothiourea | Goodman's Reagent |
| Primary Amine Yield | 70-85% (slow) | 90-99% (fast) |
| Secondary Amine Yield | <40% (often fails w/o Hg) | 80-95% |
| Reaction Temp | 40°C - Reflux | 0°C - RT |
| Atom Economy | High (Leaving group ~47 Da) | Low (Leaving group ~149 Da) |
| Purification Ease | Low (Smell, metal removal) | High (Aqueous extraction) |
Economic & Operational Analysis (The "Cost")
This is where the decision matrix usually splits. Goodman's reagent is significantly more expensive to purchase but cheaper to process in terms of labor and waste.
Market Pricing (Estimates)
-
Di-Boc-S-methylisothiourea: ~$30 - $40 USD / gram.
-
Goodman's Reagent: ~$120 - $150 USD / gram.
-
Cost Factor: Goodman's is roughly 4x the price of the thio-reagent.
The "Make vs. Buy" Loophole
A savvy lab does not need to pay the premium for Goodman's reagent. It can be synthesized in-house with high atom economy.
-
Synthesis Route: Reaction of N,N'-Di-Boc-guanidine with Triflic Anhydride (
). -
Cost Savings: Reduces the cost of Goodman's reagent by ~60%, bringing it closer to the price of the thio-reagent.
Experimental Protocols
Protocol A: High-Performance Guanylation (Using Goodman's Reagent)
Best for: Late-stage synthesis, valuable substrates, secondary amines.
-
Setup: Flame-dry a round-bottom flask under
. -
Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Addition: Add Triethylamine (TEA) (1.1 equiv).
-
Reagent: Add Goodman's Reagent (1.05 equiv).
-
Note: If the amine is a salt (e.g., HCl salt), increase TEA to 2.1 equiv.
-
-
Reaction: Stir at Room Temperature. Monitor by TLC (typically 2-4 hours).
-
Workup (Self-Validating):
-
Dilute with DCM.
-
Wash with 5% aqueous
(removes TEA). -
Wash with Saturated
(removes triflamide byproduct). -
Wash with Brine.
-
-
Result: Evaporation usually yields pure product. Flash chromatography is optional.
Protocol B: Economy Guanylation (Using Di-Boc-S-methylisothiourea)
Best for: Multi-gram scale, simple primary amines.
-
Setup: Setup a flask with a reflux condenser. Connect the outlet to a bleach scrubber (Sodium Hypochlorite) to neutralize Methanethiol gas.
-
Dissolution: Dissolve amine (1.0 equiv) in THF or DMF.
-
Reagent: Add Di-Boc-S-methylisothiourea (1.1 equiv) and TEA (2.0 equiv).
-
Promoter (Optional but Recommended): Add
(1.1 equiv) OR Cyanuric Chloride (0.33 equiv) to accelerate the reaction.-
Warning: If using Mercury, all waste must be segregated as Heavy Metal Waste.
-
-
Reaction: Heat to 50°C for 12-24 hours.
-
Workup:
-
Filter through Celite (to remove metal salts).
-
Concentrate filtrate.
-
Perform flash chromatography (Essential to remove sulfur smell).
-
Decision Matrix
Use the following logic flow to select the appropriate reagent for your campaign.
Figure 2: Decision logic for reagent selection. Note that "Making" Goodman's reagent provides the performance of the expensive reagent at a cost closer to the economy option.
References
-
Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. The Journal of Organic Chemistry.
-
Bergeron, R. J., & McManis, J. S. (1987). Total synthesis of (±)-15-deoxyspergualin. The Journal of Organic Chemistry.
-
Porcheddu, A., De Luca, L., & Giacomelli, G. (2009).[3] A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines.[3][4] Synlett.
-
Organic Syntheses. (2004). Preparation of N,N'-Di-Boc-N''-Triflylguanidine.[4][5] Organic Syntheses, Vol. 80, p. 31.
Sources
- 1. 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine | C12H20F3N3O6S | CID 3694570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
